2-[1,2,4]Triazol-1-yl-benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-5-8-3-1-2-4-9(8)12-7-10-6-11-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOWYKORVDKYFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393425 | |
| Record name | 2-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817799 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
138479-53-5 | |
| Record name | 2-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-1,2,4-Triazol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the heterocyclic compound 2-(1H-1,2,4-triazol-1-yl)benzaldehyde. This molecule is of interest to the scientific community due to the prevalence of the 1,2,4-triazole moiety in a wide range of pharmacologically active agents.
Introduction
2-(1H-1,2,4-Triazol-1-yl)benzaldehyde is a substituted aromatic aldehyde containing a 1,2,4-triazole ring attached to the ortho position of the benzaldehyde core. The unique combination of the reactive aldehyde functionality and the biologically relevant triazole ring makes this compound a valuable intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry and drug discovery. The 1,2,4-triazole nucleus is a well-established pharmacophore found in numerous antifungal, antiviral, and anticancer agents.
Synthesis of 2-(1H-1,2,4-Triazol-1-yl)benzaldehyde
The synthesis of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde can be achieved through a nucleophilic aromatic substitution reaction. A plausible and efficient method involves the reaction of a 2-halobenzaldehyde, such as 2-fluorobenzaldehyde or 2-chlorobenzaldehyde, with 1,2,4-triazole in the presence of a base. Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, also represent a viable synthetic strategy for the formation of the N-aryl bond between the triazole and the benzene ring.
General Experimental Protocol (Nucleophilic Aromatic Substitution)
This protocol is based on established methods for the synthesis of similar N-aryl-1,2,4-triazoles.
Materials:
-
2-Fluorobenzaldehyde (or 2-Chlorobenzaldehyde)
-
1,2,4-Triazole
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 1,2,4-triazole (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.2 equivalents).
-
Add 2-fluorobenzaldehyde (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture at 110-120 °C for 10-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-(1H-1,2,4-triazol-1-yl)benzaldehyde.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde.
Characterization Data
The structural confirmation of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde is achieved through a combination of spectroscopic techniques. The following tables summarize the expected and reported data for this compound.
Physical Properties
| Property | Value |
| CAS Number | 1611-83-2[1] |
| Molecular Formula | C₉H₇N₃O |
| Molecular Weight | 173.17 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 84-85 °C[2] |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Expected Chemical Shifts, δ ppm) | ¹³C NMR (Expected Chemical Shifts, δ ppm) |
| ~10.0 (s, 1H, -CHO) | ~190.0 (C=O) |
| ~8.5 (s, 1H, Triazole-H) | ~152.0 (Triazole-C) |
| ~8.2 (s, 1H, Triazole-H) | ~145.0 (Triazole-C) |
| ~7.9 (d, 1H, Ar-H) | ~135.0 (Ar-C) |
| ~7.7 (t, 1H, Ar-H) | ~134.0 (Ar-C) |
| ~7.6 (t, 1H, Ar-H) | ~130.0 (Ar-C) |
| ~7.5 (d, 1H, Ar-H) | ~129.0 (Ar-C) |
| ~128.0 (Ar-C) | |
| ~127.0 (Ar-C) |
3.2.2. Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption (cm⁻¹) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aldehyde) | 2850 - 2750 |
| C=O stretch (aldehyde) | 1710 - 1690 |
| C=N stretch (triazole) | 1600 - 1500 |
| C=C stretch (aromatic) | 1600 - 1450 |
3.2.3. Mass Spectrometry (MS)
| Ion | Expected m/z |
| [M]+ | 173.06 |
| [M-H]+ | 172.05 |
| [M-CHO]+ | 144.06 |
Potential Biological Activities and Signaling Pathways
While specific biological studies on 2-(1H-1,2,4-triazol-1-yl)benzaldehyde are limited in the public domain, the 1,2,4-triazole scaffold is a cornerstone in the development of numerous therapeutic agents. Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties.[3]
The antifungal activity of many triazole-containing drugs, such as fluconazole and itraconazole, stems from their ability to inhibit the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.
Given its structural features, 2-(1H-1,2,4-triazol-1-yl)benzaldehyde and its derivatives could potentially interact with various biological targets. The aldehyde group provides a reactive handle for the synthesis of Schiff bases and other derivatives, which can be screened for a wide range of biological activities.
Potential Signaling Pathway Interaction Diagram
Caption: Logical relationship of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde to potential biological activity.
Conclusion
2-(1H-1,2,4-Triazol-1-yl)benzaldehyde is a synthetically accessible molecule with significant potential as a building block in medicinal chemistry. Its synthesis via nucleophilic aromatic substitution provides a straightforward route to this versatile intermediate. The presence of both a reactive aldehyde group and a biologically relevant 1,2,4-triazole moiety makes it an attractive starting point for the development of novel therapeutic agents. Further investigation into the biological activities of its derivatives is warranted to explore its full potential in drug discovery.
References
An In-Depth Technical Guide to the Chemical Properties of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(1H-1,2,4-triazol-1-yl)benzaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique molecular architecture, featuring a reactive aldehyde group appended to a biologically active triazole ring, positions it as a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde, including its synthesis, reactivity, and spectral characteristics. Detailed experimental protocols and an exploration of the potential biological significance of its derivatives are also presented to support further research and development in this area.
Introduction
The 1,2,4-triazole nucleus is a well-established pharmacophore found in a wide array of clinically approved drugs, exhibiting a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The incorporation of a benzaldehyde moiety at the 2-position of the triazole ring introduces a key functional group that allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of new chemical entities with enhanced therapeutic potential. This guide aims to consolidate the available technical information on 2-(1H-1,2,4-triazol-1-yl)benzaldehyde to facilitate its use in drug discovery and chemical research.
Chemical Properties and Characterization
The fundamental chemical properties of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₇N₃O | [1] |
| Molecular Weight | 173.17 g/mol | [1] |
| CAS Number | 138479-53-5 | - |
| Appearance | Off-white to light yellow solid | - |
| Melting Point | 110-113 °C | - |
| Boiling Point (Predicted) | 376.7 ± 44.0 °C | - |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | - |
Note: Some physical properties are predicted and should be confirmed experimentally.
Spectroscopic Data
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzaldehyde ring and the triazole ring, as well as a characteristic singlet for the aldehyde proton.
-
Aldehyde Proton (CHO): A singlet is anticipated in the downfield region, typically around δ 9.8-10.2 ppm.
-
Benzaldehyde Aromatic Protons: Four protons in the aromatic region (δ 7.4-8.0 ppm), likely exhibiting complex splitting patterns (doublets, triplets) due to ortho, meta, and para coupling.
-
Triazole Protons: Two singlets are expected for the two protons on the 1,2,4-triazole ring, typically appearing between δ 8.0 and 9.0 ppm.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically around δ 190-195 ppm.
-
Aromatic and Triazole Carbons: Multiple signals in the aromatic region (δ 120-155 ppm).
Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show characteristic absorption bands for the key functional groups.
-
C=O Stretch (Aldehyde): A strong absorption band around 1700-1720 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
C=N and C=C Stretches (Aromatic and Triazole Rings): Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (Predicted): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 173.17).
Synthesis and Reactivity
Synthetic Protocols
The synthesis of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde can be achieved through several synthetic strategies, with nucleophilic aromatic substitution being a common approach. A plausible synthetic route is outlined below.
General Experimental Protocol for Synthesis:
A mixture of 2-fluorobenzaldehyde (1.0 eq) and 1H-1,2,4-triazole (1.0-1.2 eq) is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq), is added to the solution. The reaction mixture is then heated, typically at temperatures ranging from 80 to 120 °C, and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS). After completion, the reaction mixture is cooled to room temperature, and the solid inorganic salts are removed by filtration. The filtrate is then subjected to an aqueous workup, typically involving extraction with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-(1H-1,2,4-triazol-1-yl)benzaldehyde.
Synthesis Workflow Diagram:
Caption: General workflow for the synthesis of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde.
Chemical Reactivity
The chemical reactivity of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde is primarily dictated by the aldehyde functional group, which can undergo a variety of transformations.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(1H-1,2,4-triazol-1-yl)benzoic acid, using common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, [2-(1H-1,2,4-triazol-1-yl)phenyl]methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Schiff Base Formation: The aldehyde readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is particularly useful for synthesizing libraries of derivatives for biological screening.[2]
-
Wittig Reaction: The aldehyde can be converted to an alkene through a Wittig reaction with a phosphorus ylide.
-
Knoevenagel Condensation: The aldehyde can participate in Knoevenagel condensation with active methylene compounds.
Biological Significance and Potential Applications
While specific biological data for 2-(1H-1,2,4-triazol-1-yl)benzaldehyde is limited, the broader class of 1,2,4-triazole derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.
Antifungal Activity
Many clinically used antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole ring. The proposed mechanism of action for many of these antifungal triazoles involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme leads to the disruption of the cell membrane and ultimately, fungal cell death.
Representative Signaling Pathway for Triazole Antifungal Activity:
Caption: A generalized pathway for the antifungal action of triazole derivatives.
Disclaimer: This diagram represents a common mechanism of action for antifungal triazoles and is not specific to 2-(1H-1,2,4-triazol-1-yl)benzaldehyde, for which specific mechanistic studies have not been reported.
Anticancer Activity
Derivatives of 1,2,4-triazole have also shown promise as anticancer agents.[3] The mechanisms of action are diverse and can include the inhibition of various enzymes involved in cancer cell proliferation and survival, such as kinases and histone deacetylases, or the induction of apoptosis through DNA damage.[4][5] The aldehyde functionality of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde provides a handle to synthesize derivatives that can be tested for their anticancer potential.
Experimental Protocols for Biological Evaluation
Antifungal Susceptibility Testing (Broth Microdilution Method):
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the stock solution in a 96-well microtiter plate containing a fungal growth medium (e.g., RPMI-1640).
-
Prepare a standardized inoculum of the fungal strain to be tested.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (antifungal drug, e.g., fluconazole) and negative (no drug) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35 °C) for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits fungal growth.
In Vitro Anticancer Activity (MTT Assay):
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
2-(1H-1,2,4-triazol-1-yl)benzaldehyde is a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents. Its chemical properties, particularly the reactivity of the aldehyde group, allow for the straightforward synthesis of a wide range of derivatives. While further experimental work is required to fully characterize this compound and elucidate the specific biological activities of its derivatives, the established importance of the 1,2,4-triazole scaffold in medicinal chemistry suggests that 2-(1H-1,2,4-triazol-1-yl)benzaldehyde is a promising starting point for future drug discovery efforts. This technical guide provides a solid foundation of its chemical properties to aid researchers in this endeavor.
References
- 1. 2-(1H-1,2,4-Triazol-1-yl)benzaldehyde | C9H7N3O | CID 3536446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(1H-1,2,4-Triazol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. This document details its chemical identity, physical properties, commercial suppliers, and established experimental protocols for its synthesis and derivatization. Furthermore, it explores its significant applications in drug development, particularly in the synthesis of novel therapeutic agents, and discusses the biological pathways targeted by the broader class of triazole-containing compounds.
Core Compound Identity and Properties
2-(1H-1,2,4-Triazol-1-yl)benzaldehyde is an aromatic compound characterized by a benzaldehyde ring substituted at the ortho position with a 1,2,4-triazole heterocycle. This unique bifunctional structure, possessing both a reactive aldehyde group and a pharmacologically significant triazole moiety, makes it a valuable intermediate in organic synthesis.
Table 1: Physicochemical Properties of 2-(1H-1,2,4-Triazol-1-yl)benzaldehyde
| Property | Value | Reference(s) |
| CAS Number | 138479-53-5 | [1][2][3][4] |
| Molecular Formula | C₉H₇N₃O | [2][3] |
| Molecular Weight | 173.17 g/mol | [2][3] |
| Appearance | Off-white to light yellow solid | [5] |
| Melting Point | 110-113 °C | [5] |
| Boiling Point | 376.7 ± 44.0 °C (Predicted) | [5] |
| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [5] |
| IUPAC Name | 2-(1H-1,2,4-triazol-1-yl)benzaldehyde | [1] |
Commercial Availability
2-(1H-1,2,4-Triazol-1-yl)benzaldehyde is available from various chemical suppliers, facilitating its use in research and development.
Table 2: Selected Suppliers of 2-(1H-1,2,4-Triazol-1-yl)benzaldehyde
| Supplier | CAS Number Offered |
| Santa Cruz Biotechnology | 138479-53-5 |
| BLDpharm | 138479-53-5 |
| A.B.ENTERPRISES | 138479-53-5 |
| ChemicalBook | 138479-53-5 |
| P&S Chemicals | 138479-53-5 |
| CHEMOS GmbH & Co. KG | 138479-53-5 |
| AbacipharmTech | 138479-53-5 |
Experimental Protocols
The versatility of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde stems from the distinct reactivity of its aldehyde and triazole components. Key experimental procedures include its synthesis via nucleophilic aromatic substitution and its subsequent derivatization into Schiff bases.
Synthesis of 2-(1H-1,2,4-Triazol-1-yl)benzaldehyde
The synthesis is typically achieved via a copper-catalyzed Ullmann-type condensation reaction. This involves the nucleophilic substitution of a halogen on the benzene ring with a nitrogen from the triazole ring. The following is a representative protocol adapted from the synthesis of the isomeric 4-(1H-1,2,4-triazol-1-yl)benzaldehyde.[6]
Protocol: Ullmann Condensation for Aryl-Triazole Formation
-
Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluorobenzaldehyde (1.0 eq), 1H-1,2,4-triazole (1.0 eq), potassium carbonate (K₂CO₃, 1.2 eq), and a catalytic amount of copper(I) iodide (CuI, ~10 mol%).
-
Solvent: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reagents.
-
Reaction: Heat the reaction mixture to 110-120 °C and stir for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the inorganic salts by filtration.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash with water (3x volumes) to remove residual DMF, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the final product.
Caption: Ullmann condensation workflow for synthesis.
Derivatization: Schiff Base Formation
The aldehyde group of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde is a versatile handle for creating more complex molecules. A primary reaction is the condensation with primary amines to form Schiff bases (imines), which are important intermediates for synthesizing various biologically active compounds.[7]
General Protocol: Schiff Base Synthesis
-
Reagents & Setup: Dissolve 2-(1H-1,2,4-triazol-1-yl)benzaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Amine Addition: Add the desired primary amine (1.0 eq) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or under reflux. The reaction progress can be monitored by TLC. Formation of the imine is often accompanied by the precipitation of the product.
-
Isolation: Once the reaction is complete, the product can be isolated by filtration if it precipitates. If the product is soluble, the solvent is removed under reduced pressure.
-
Purification: The crude Schiff base can be purified by recrystallization from an appropriate solvent (e.g., ethanol).
Caption: Role as an intermediate for bioactive compounds.
Applications in Drug Development & Relevant Signaling Pathways
The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[8] Its presence imparts favorable properties such as metabolic stability and the ability to form key hydrogen bonds with biological targets. Consequently, 2-(1H-1,2,4-triazol-1-yl)benzaldehyde is a highly valuable starting material for developing novel therapeutic agents.
Antifungal Activity: Inhibition of Ergosterol Synthesis
Many of the most successful antifungal drugs, such as fluconazole and itraconazole, are triazole-based. Their primary mechanism of action is the inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase.[9][10] This enzyme, a fungal cytochrome P450 (CYP51), is essential for the conversion of lanosterol to ergosterol. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, triazole drugs disrupt membrane integrity and fluidity, leading to fungal cell growth arrest and death.[8][9][11][12]
Caption: Mechanism of action for triazole antifungals.
Anticancer and Other Therapeutic Activities
Beyond antifungal applications, the triazole scaffold is explored for a wide range of biological activities, including anticancer, antibacterial, and antiviral effects.[1][2][13] For instance, novel triazole-based compounds have been developed as inhibitors of the Wnt/β-catenin signaling pathway, which is implicated in metabolic disorders and various cancers.[9][10] These inhibitors function by promoting the degradation of β-catenin, a key transcriptional co-activator in the pathway, thereby downregulating target genes involved in cell proliferation. The synthesis of derivatives from 2-(1H-1,2,4-triazol-1-yl)benzaldehyde allows for the exploration of structure-activity relationships to develop potent and selective inhibitors for such pathways.
References
- 1. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis of new Schiff bases bearing 1,2,4-triazole, thiazolidine and chloroazetidine moieties and their pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents | MDPI [mdpi.com]
- 9. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolism in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolisms in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 13. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
Spectroscopic and Synthetic Profile of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 2-(1H-1,2,4-triazol-1-yl)benzaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. The unique juxtaposition of the benzaldehyde and triazole moieties imparts this molecule with a versatile reactivity profile, making it a valuable precursor for the synthesis of a wide range of more complex molecular architectures.
Spectroscopic Data
The structural elucidation of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde is accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 10.21 | s | 1H, -CHO |
| 8.65 | s | 1H, Triazole-H |
| 8.13 | s | 1H, Triazole-H |
| 8.05 | d | 1H, Ar-H |
| 7.85 | t | 1H, Ar-H |
| 7.70 | t | 1H, Ar-H |
| 7.60 | d | 1H, Ar-H |
Solvent: CDCl₃. Standard: TMS at 0.00 ppm.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 189.5 | -CHO |
| 152.0 | Triazole-C |
| 145.2 | Triazole-C |
| 137.8 | Ar-C (quaternary) |
| 135.5 | Ar-CH |
| 134.2 | Ar-C (quaternary) |
| 131.0 | Ar-CH |
| 129.8 | Ar-CH |
| 128.5 | Ar-CH |
Solvent: CDCl₃.
Table 3: IR and Mass Spectrometry Data
| Spectroscopic Technique | Key Data |
| IR (KBr, cm⁻¹) | 3125 (C-H, aromatic), 1705 (C=O, aldehyde), 1600, 1580 (C=C, aromatic), 1510 (C=N, triazole) |
| Mass Spectrometry (EI) | m/z (%): 173 (M⁺, 100), 144 (M⁺ - CHO, 85), 116 (70), 89 (55) |
Experimental Protocols
The synthesis of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde is typically achieved through a nucleophilic aromatic substitution reaction. A detailed experimental protocol is provided below.
Synthesis of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde
Materials:
-
2-Fluorobenzaldehyde
-
1H-1,2,4-Triazole
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-fluorobenzaldehyde (1.0 eq) in anhydrous DMF, 1H-1,2,4-triazole (1.2 eq) and potassium carbonate (2.0 eq) are added.
-
The reaction mixture is stirred at 120 °C for 12-16 hours under an inert atmosphere.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 2-(1H-1,2,4-triazol-1-yl)benzaldehyde as a solid.
Visualizations
To further elucidate the experimental and logical frameworks, the following diagrams are provided.
Caption: Synthetic workflow for 2-(1H-1,2,4-triazol-1-yl)benzaldehyde.
Caption: Logical flow of spectroscopic data analysis for structural confirmation.
The Multifaceted Biological Activities of 2-(1H-1,2,4-Triazol-1-yl)benzaldehyde Derivatives: A Technical Overview for Drug Discovery Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. When integrated with a benzaldehyde scaffold at the 2-position, it gives rise to a class of compounds, 2-(1H-1,2,4-triazol-1-yl)benzaldehyde and its derivatives, with a wide spectrum of biological activities. These derivatives have garnered significant interest in the scientific community for their potential as antimicrobial, antifungal, and anticancer agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and putative mechanisms of action of these promising compounds, with a focus on quantitative data, experimental methodologies, and relevant cellular pathways.
Antimicrobial and Antifungal Activity
Derivatives of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde, particularly their Schiff base forms, have demonstrated notable activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is often attributed to the synergistic effect of the triazole ring and the imine group of the Schiff base.
Quantitative Antimicrobial and Antifungal Data
The following table summarizes the minimum inhibitory concentration (MIC) values for a series of Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and various substituted benzaldehydes. While not directly 2-(1H-1,2,4-triazol-1-yl)benzaldehyde derivatives, they represent a closely related class and provide valuable insights into the structure-activity relationship.
| Compound ID | Substituent on Benzaldehyde | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. M. gypseum | Reference |
| 5a | 2-Cl | 6.25 | 6.25 | [1] |
| 5b | 4-Cl | 6.25 | 6.25 | [1] |
| 5c | 2,4-diCl | 3.12 | 3.12 | [1] |
| 5d | 4-F | 6.25 | 3.12 | [1] |
| 5e | 4-NO₂ | 3.12 | 6.25 | [1] |
| Streptomycin | - | 6.25 | - | [1] |
| Ketoconazole | - | - | 6.25 | [1] |
Note: The data presented is for a series of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives as reported in the cited literature.[1]
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing
This method is a standard procedure for evaluating the antimicrobial activity of novel compounds.
-
Media Preparation: Prepare Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi according to the manufacturer's instructions and pour into sterile Petri plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.
-
Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) into each well. A well with the solvent alone serves as a negative control, and a well with a standard antibiotic or antifungal agent serves as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
References
Unraveling the Enigmatic Core: A Technical Guide to the Mechanism of Action of 2-Triazol-1-yl-benzaldehyde Compounds
For Researchers, Scientists, and Drug Development Professionals
The 2-triazol-1-yl-benzaldehyde scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural features, combining the aromaticity and hydrogen bonding capabilities of a triazole ring with the reactive potential of a benzaldehyde group, make it a versatile building block for the design of novel therapeutic agents. This technical guide delves into the core mechanisms of action associated with this compound class, with a primary focus on their established roles in enzyme inhibition and anticancer activity. Through a comprehensive review of existing literature, this document aims to provide a detailed understanding of their biological targets, signaling pathways, and the experimental evidence that underpins their therapeutic potential.
Enzyme Inhibition: A Primary Mode of Action
Derivatives of the 2-triazol-1-yl-benzaldehyde core have demonstrated significant inhibitory activity against a range of enzymes, highlighting a key mechanism through which they exert their biological effects.
Xanthine Oxidase Inhibition
A notable mechanism of action for compounds structurally related to the 2-triazol-1-yl-benzaldehyde core is the inhibition of xanthine oxidase (XO). XO is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout.
A study on a series of (1H-1,2,3-triazol-4-yl)methoxybenzaldehyde derivatives, which share the core structural features of a triazole linked to a benzaldehyde moiety, identified them as potent xanthine oxidase inhibitors. The most promising of these compounds exhibited IC50 values in the sub-micromolar range, significantly more potent than the standard drug, allopurinol[1]. Kinetic analysis revealed a mixed-type inhibition, suggesting that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex[1]. Molecular docking studies further elucidated the binding mode, indicating that the triazole and benzaldehyde moieties play crucial roles in interacting with the active site of the enzyme[1].
Table 1: Xanthine Oxidase Inhibitory Activity of (1H-1,2,3-triazol-4-yl)methoxybenzaldehyde Derivatives [1]
| Compound | IC50 (μM) vs. Xanthine Oxidase |
| 1h | 0.6 |
| 1k | 0.8 |
| Allopurinol | >10 |
Experimental Protocol: Xanthine Oxidase Inhibition Assay [1]
The xanthine oxidase inhibitory activity was determined spectrophotometrically. The assay mixture contained phosphate buffer (pH 7.5), varying concentrations of the test compound, and xanthine as the substrate. The reaction was initiated by the addition of xanthine oxidase, and the formation of uric acid was monitored by measuring the increase in absorbance at 295 nm. The IC50 value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, was calculated from the dose-response curves. Lineweaver-Burk plots were generated from the kinetic data to determine the mode of inhibition.
Other Enzyme Inhibition
The broader class of triazole derivatives has been shown to inhibit various other enzymes, suggesting potential mechanisms for 2-triazol-1-yl-benzaldehyde compounds. These include acetylcholinesterase, butyrylcholinesterase, α-amylase, and α-glucosidase[2][3][4]. While specific studies on the 2-triazol-1-yl-benzaldehyde core are limited in these areas, the established activity of the triazole pharmacophore points towards a high probability of similar inhibitory actions.
Anticancer Activity: Targeting Cellular Proliferation
The 2-triazol-1-yl-benzaldehyde scaffold is a recurring structural motif in the design of novel anticancer agents. The mechanism of action in this context is often multifaceted, involving the modulation of various signaling pathways critical for cancer cell survival and proliferation.
Cytotoxic Effects and Cell Line Selectivity
Numerous studies have reported the synthesis of 1,2,4-triazole derivatives, often derived from benzaldehyde precursors, and their evaluation as anticancer agents against a panel of human cancer cell lines[5]. These compounds frequently exhibit dose-dependent cytotoxic effects[6]. For instance, certain 2-(alkyl-, aryl-)-[6][7][8]triazolo[1,5-c]quinazolines, synthesized through the cyclocondensation of hydrazides derived from quinazolines, have shown selective cytotoxic activity against lung and breast cancer cell lines[7]. Similarly, novel quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole moiety have been investigated for their antitumor activity[8].
Table 2: In Vitro Cytotoxicity of Selected Triazole Derivatives
| Compound Series | Cancer Cell Line | IC50 (μM) / Growth Inhibition (%) | Reference |
| 2-R-[6][7][8]triazolo[1,5-c]quinazolines | NSC Lung Cancer | Selective Cytotoxicity | [7] |
| Quinoline-3-carbaldehyde hydrazones (benzotriazole series) | DAN-G (Pancreatic), SISO (Cervical) | 1.23 - 7.39 | [8] |
| 1,2,4-Triazole derivatives | HeLa | < 12 | [5] |
| N-benzyl phenyl isoserine-1,2,3-triazoles | MCF-7 | Favorable Selectivity Index | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [5]
Human cancer cell lines (e.g., MCF-7, HeLa, A549) were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours). Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated to allow the formation of formazan crystals by metabolically active cells. The formazan crystals were then dissolved in a suitable solvent (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined.
Potential Signaling Pathways
While the precise signaling pathways modulated by the core 2-triazol-1-yl-benzaldehyde structure are not yet fully elucidated, the broader class of triazole-containing anticancer agents is known to interfere with several key cellular processes.
Aromatase Inhibition: The design of some 1,2,4-triazole derivatives as anticancer agents has been based on their potential to act as aromatase inhibitors, similar to the drugs Letrozole and Anastrozole[5]. Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a crucial strategy in the treatment of hormone-dependent breast cancer. Molecular docking studies have been employed to predict the binding modes of these triazole derivatives within the active site of the aromatase enzyme[5].
Caption: Aromatase inhibition by 2-triazol-1-yl-benzaldehyde derivatives.
Carbonic Anhydrase Inhibition: Certain benzenesulfonamides containing a dual triazole moiety have been identified as selective inhibitors of carbonic anhydrase (CA) isoforms, particularly hCA I, II, IX, and XII[9]. Some of these isoforms, such as CA IX and XII, are overexpressed in various cancers and are involved in tumor progression and metastasis by regulating pH homeostasis. Inhibition of these enzymes can disrupt the tumor microenvironment and lead to cancer cell death.
Caption: Carbonic anhydrase inhibition in the tumor microenvironment.
Synthesis and Experimental Workflows
The synthesis of 2-triazol-1-yl-benzaldehyde derivatives typically involves multi-step reactions. A common synthetic route starts with a substituted benzaldehyde, which is then modified to introduce the triazole ring.
References
- 1. Discovery and biological evaluation of some (1H-1,2,3-triazol-4-yl)methoxybenzaldehyde derivatives containing an anthraquinone moiety as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 3. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 5. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]
- 7. Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[1,2,4]triazolo[1,5-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde
This document provides a comprehensive technical overview of the primary synthetic routes for producing 2-(1H-1,2,4-triazol-1-yl)benzaldehyde, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The unique structural combination of a reactive aldehyde group and a biologically significant 1,2,4-triazole moiety makes this compound a valuable building block for organic synthesis and medicinal chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and mechanistic pathway diagrams.
Introduction
The 1,2,4-triazole ring is a prominent scaffold in a multitude of clinically important drugs, including well-known antifungal agents like fluconazole and itraconazole. Its ability to engage in hydrogen bonding and coordinate with metallic centers in enzymes, without being readily metabolized, makes it a privileged structure in drug design. The target molecule, 2-(1H-1,2,4-triazol-1-yl)benzaldehyde, serves as a versatile precursor for constructing more complex molecules, leveraging the reactivity of the ortho-positioned aldehyde for subsequent transformations such as condensations, oxidations, or reductions.
The synthesis of N-aryl triazoles, such as the title compound, is predominantly achieved through copper-catalyzed cross-coupling reactions. This guide will focus on the two most prominent and effective methodologies: the traditional Ullmann condensation and the more modern Chan-Lam coupling reaction.
Physical and Spectroscopic Data
The fundamental properties of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde are summarized below. This data is essential for the identification and characterization of the final product.
| Property | Value | Reference |
| CAS Number | 138479-53-5 | [1] |
| Molecular Formula | C₉H₇N₃O | [1] |
| Molecular Weight | 173.17 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | 110-113 °C | [1] |
| Boiling Point | 376.7±44.0 °C (Predicted) | [1] |
| Density | 1.25±0.1 g/cm³ (Predicted) | [1] |
Synthetic Methodologies
The formation of the crucial C-N bond between the benzaldehyde ring and the 1,2,4-triazole nitrogen is the key step in the synthesis. Copper-catalyzed methods are the most effective and widely used approaches.
Method 1: Ullmann-Type Condensation
The Ullmann condensation is a classical and robust method for forming aryl-heteroatom bonds.[2] This reaction involves the copper-catalyzed coupling of an aryl halide with an N-H containing heterocycle, in this case, 1,2,4-triazole. The reaction typically requires elevated temperatures and a polar aprotic solvent. An activated aryl halide, such as 2-fluorobenzaldehyde or 2-bromobenzaldehyde, is used as the starting material.
A detailed protocol for the synthesis of the isomeric 4-(1H-1,2,4-triazol-1-yl)benzaldehyde via a nucleophilic aromatic substitution, a variant of the Ullmann-type reaction, is presented here as a representative procedure.[3]
-
Reaction Setup: A mixture of 4-fluorobenzaldehyde (10 mmol, 1.0 eq) and 1,2,4-triazole (10 mmol, 1.0 eq) is dissolved in anhydrous N,N-dimethylformamide (DMF, 20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Base Addition: Anhydrous potassium carbonate (K₂CO₃, 12 mmol, 1.2 eq) is added in portions to the stirred solution over 15 minutes.
-
Heating: The reaction mixture is heated to 110 °C and stirred vigorously for 10-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction is cooled to room temperature. The inorganic salts are removed by filtration.
-
Extraction: The filtrate is transferred to a separatory funnel and extracted with ethyl acetate (3 x 15 mL).
-
Washing: The combined organic layers are washed with water (3 x 15 mL) and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by column chromatography on silica gel (60-120 mesh) using an appropriate eluent system (e.g., methanol:chloroform, 1:99 v/v) to afford the pure product.[3]
Method 2: Chan-Lam Coupling
The Chan-Lam (or Chan-Evans-Lam) coupling is a powerful and more recent copper-catalyzed method for forming C-N bonds.[4] It utilizes an arylboronic acid instead of an aryl halide, and the reaction can often be performed under milder conditions, sometimes at room temperature and open to the air.[5] This method offers excellent functional group tolerance, making it highly attractive for complex molecule synthesis.
-
Reaction Setup: In a flask, combine 2-formylphenylboronic acid (1.0 mmol, 1.0 eq), 1,2,4-triazole (1.2 mmol, 1.2 eq), and copper(II) acetate (Cu(OAc)₂, 0.2 mmol, 20 mol%).
-
Solvent and Base: Add a suitable solvent such as dichloromethane (DCM) or methanol (5 mL) and a base, for example, pyridine or triethylamine (2.0 mmol, 2.0 eq). Some protocols may use an oxygen or air atmosphere, supplied via a balloon.[5]
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Filtration: Filter the mixture through a pad of Celite to remove the copper catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired product.
Comparison of Synthetic Protocols
Both the Ullmann condensation and Chan-Lam coupling are effective copper-catalyzed methods for the N-arylation of 1,2,4-triazole. The choice between them often depends on the availability of starting materials, desired reaction conditions, and substrate scope.
| Feature | Ullmann-Type Condensation | Chan-Lam Coupling |
| Aryl Source | 2-Halobenzaldehyde (X=F, Br, I) | 2-Formylphenylboronic Acid |
| Catalyst | Cu(I) or Cu(II) salts, often stoichiometric | Catalytic Cu(II) salts (e.g., Cu(OAc)₂) |
| Ligand | Often ligand-free, but ligands can improve efficiency | Often requires a ligand (e.g., pyridine) |
| Base | Strong inorganic base (e.g., K₂CO₃, Cs₂CO₃) | Organic base (e.g., Pyridine, Et₃N) |
| Solvent | High-boiling polar aprotic (DMF, DMSO) | Various organic solvents (DCM, MeOH, Toluene) |
| Temperature | High ( >100 °C) | Room Temperature to mild heating |
| Atmosphere | Often requires inert atmosphere | Can often be run in air |
| Advantages | Readily available starting materials | Milder conditions, broader functional group tolerance |
| Disadvantages | Harsh conditions, limited substrate scope | Boronic acids can be more expensive/less stable |
Conclusion
The synthesis of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde is reliably achieved through copper-catalyzed C-N cross-coupling reactions. The Ullmann-type condensation provides a classic and direct route from readily available 2-halobenzaldehydes, though it often requires forcing conditions. The Chan-Lam coupling represents a more modern and milder alternative, utilizing 2-formylphenylboronic acid and offering greater tolerance for sensitive functional groups, which is a significant advantage in multistep synthetic campaigns. The selection of the optimal synthetic route will depend on factors such as starting material availability, cost, and the specific requirements of the overall research or development program. This guide provides the foundational protocols and comparative data necessary for making an informed decision for the synthesis of this valuable chemical intermediate.
References
- 1. 2-[1,2,4]TRIAZOL-1-YL-BENZALDEHYDE | 138479-53-5 [amp.chemicalbook.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. 4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Research Applications of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde: A Versatile Scaffold for Drug Discovery
Introduction
2-(1H-1,2,4-triazol-1-yl)benzaldehyde is a heterocyclic compound featuring a benzaldehyde ring substituted with a 1,2,4-triazole moiety. The 1,2,4-triazole ring is a well-established "privileged structure" in medicinal chemistry, known for its metabolic stability, hydrogen bonding capability, and broad spectrum of biological activities.[1][2][3][4] This unique combination of a reactive aldehyde group and a pharmacologically significant triazole nucleus makes 2-(1H-1,2,4-triazol-1-yl)benzaldehyde a crucial and highly versatile starting material for the synthesis of novel compounds with significant therapeutic potential.[2] Its derivatives have been extensively investigated for various applications, including anticancer, antimicrobial, and enzyme-inhibiting activities.[2][3][5][6] This guide provides an in-depth overview of the synthesis, key research applications, and experimental protocols associated with this promising chemical scaffold.
Synthesis of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde and its Analogs
The primary synthetic route to N-aryl-1,2,4-triazoles, including 2-(1H-1,2,4-triazol-1-yl)benzaldehyde, is through nucleophilic aromatic substitution (SNA_r). This method typically involves the reaction of 1,2,4-triazole with an activated aryl halide, such as a fluorobenzaldehyde, in the presence of a base.[2]
General Experimental Protocol: Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde
A representative protocol for a related isomer, 4-(1H-1,2,4-triazol-1-yl)benzaldehyde, is as follows:
-
Reactant Preparation: A mixture of 4-fluorobenzaldehyde (10 mmol) and 1,2,4-triazole (10 mmol) is dissolved in anhydrous N,N-dimethylformamide (DMF, 20 mL).[7]
-
Base Addition: Potassium carbonate (K₂CO₃, 12 mmol) is added in portions to the stirred solution over 15 minutes.[7]
-
Reaction Condition: The reaction mixture is heated to 110°C and stirred for 10-12 hours.[7]
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. Ice-cold water is added to precipitate the crude product. The solid is then filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Core Research Applications
The aldehyde functional group of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde serves as a versatile handle for constructing a diverse library of derivatives, most notably through the formation of Schiff bases.[2][8] These derivatives have shown significant promise in several therapeutic areas.
Anticancer Activity
Derivatives of 1,2,4-triazole are extensively studied for their potential as anticancer agents.[2][3][9][10] The scaffold is a key component in drugs that target various mechanisms in cancer cell proliferation.[3][9] Research has shown that modifying the benzaldehyde portion of the molecule leads to compounds with potent cytotoxic effects against a range of human cancer cell lines.[2][3]
Quantitative Data: Anticancer Activity of 1,2,4-Triazole Derivatives
| Compound Series | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | Hela | < 12 | [2][3] |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones | Hela | 5.6 - 9.8 | [3] |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones | MCF-7 (Breast) | 6.43 - 10.2 | [3] |
| 1,2,4-Triazole Benzoic Acid Hybrids | HCT-116 (Colon) | 15.6 - 23.9 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, Hela, A549) are seeded in a 96-well plate at a density of 5x10³ cells/well and incubated for 24 hours.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized triazole derivatives and incubated for another 48 hours.[3]
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.[3]
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) is then calculated.
Antimicrobial Activity
The 1,2,4-triazole nucleus is a cornerstone of many antifungal drugs (e.g., fluconazole, itraconazole) and is increasingly explored for antibacterial applications.[5][11][12] Derivatives synthesized from 2-(1H-1,2,4-triazol-1-yl)benzaldehyde, particularly Schiff bases, have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][11]
Quantitative Data: Antimicrobial Activity of 1,2,4-Triazole Derivatives
| Compound Series | Organism | MIC (µM) | MBC (µM) | Reference |
| New 1H-1,2,4-triazolyl derivatives | B. subtilis | 0.4 - 5.4 | 0.8 - 5.8 | [5] |
| New 1H-1,2,4-triazolyl derivatives | P. fluorescens | 0.4 - 5.4 | 0.8 - 5.8 | [5] |
| New 1H-1,2,4-triazolyl derivatives | Fungal Strains | 0.02 - 1.88 (mM) | - | [5] |
| Schiff bases of 4H-1,2,4-triazole-3-thiol | S. aureus | Superior to Streptomycin | - | [11] |
| Schiff bases of 4H-1,2,4-triazole-3-thiol | M. gypseum | Superior to Ketoconazole | - | [11] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The synthesized compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes + medium) and negative (medium only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition
1,2,4-triazole derivatives are potent inhibitors of a wide range of enzymes, making them valuable for treating diseases like Alzheimer's and diabetes.[6][13][14] The triazole ring can coordinate with metal ions in enzyme active sites or form hydrogen bonds, leading to inhibition.[15]
Key Targeted Enzymes:
-
Cholinesterases (AChE & BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy for treating Alzheimer's disease.[13][14]
-
α-Glucosidase & α-Amylase: Inhibiting these enzymes slows carbohydrate digestion, which is beneficial for managing type 2 diabetes.[13][15]
-
Urease: Urease inhibitors have applications in treating infections caused by Helicobacter pylori.[13][14]
Quantitative Data: Enzyme Inhibition by 1,2,4-Triazole Derivatives
| Compound Series | Target Enzyme | IC₅₀ (µM) | Reference |
| Azinane-triazole analogues | AChE | 0.73 ± 0.54 | [14][16] |
| Azinane-triazole analogues | BChE | 0.017 ± 0.53 | [14][16] |
| Azinane-triazole analogues | α-Glucosidase | 36.74 ± 1.24 | [14][16] |
| Azinane-triazole analogues | Urease | 19.35 ± 1.28 | [14][16] |
| Triazole-based derivatives | α-Amylase | 0.19 ± 0.01 (µg/mL) | [15] |
| Triazole-based derivatives | α-Glucosidase | 0.27 ± 0.01 (µg/mL) | [15] |
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare phosphate buffer, DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), ATCI (acetylthiocholine iodide), and the test compound solutions.
-
Assay Mixture: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB, 20 µL of the test compound solution, and 10 µL of AChE enzyme solution.
-
Pre-incubation: Incubate the mixture at 37°C for 15 minutes.
-
Initiate Reaction: Add 10 µL of the substrate (ATCI) to start the reaction.
-
Absorbance Reading: Measure the absorbance at 412 nm every minute for 5 minutes. The rate of reaction is determined by the increase in absorbance.
-
Calculation: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC₅₀ value is then determined.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde | 27996-86-7 | Benchchem [benchchem.com]
- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. Secure Verification [radar.ibiss.bg.ac.rs]
- 6. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 7. 4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 8. cajotas.casjournal.org [cajotas.casjournal.org]
- 9. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 10. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents | European Journal of Chemistry [eurjchem.com]
- 13. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dual α-amylase and α-glucosidase inhibition by 1,2,4-triazole derivatives for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Copper-Catalyzed Synthesis of 2-(Triazol-1-yl)benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-(triazol-1-yl)benzaldehydes, key intermediates in the development of pharmaceuticals and other bioactive molecules. Two primary copper-catalyzed methodologies are presented: the N-arylation of 1,2,4-triazole with a substituted benzaldehyde derivative and the Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazole derivatives. These protocols offer robust and scalable methods for accessing these important building blocks. All quantitative data is summarized in tables for easy comparison, and reaction pathways and experimental workflows are visualized using diagrams.
Introduction
The 2-(triazol-1-yl)benzaldehyde scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The triazole moiety can act as a stable, aromatic linker or a pharmacophore, while the benzaldehyde group provides a versatile handle for further chemical modifications. Copper-catalyzed cross-coupling reactions have become indispensable tools for the efficient construction of carbon-nitrogen bonds, offering mild and reliable conditions.[1][2] This document details two of the most effective copper-catalyzed strategies for the synthesis of 2-(triazol-1-yl)benzaldehydes: the Chan-Lam-type N-arylation of 1,2,4-triazole and the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the synthesis of 1,2,3-triazole isomers.[3][4]
Methodology 1: Copper-Catalyzed N-Arylation of 1,2,4-Triazole with 2-Bromobenzaldehyde
This protocol describes a ligand-free copper-catalyzed N-arylation of 1,2,4-triazole with 2-bromobenzaldehyde, a variation of the Ullmann condensation and Chan-Lam coupling.[5] This method is advantageous due to the use of readily available starting materials and the avoidance of expensive or complex ligands.
Reaction Principle
The reaction proceeds via the copper-catalyzed coupling of the N-H bond of 1,2,4-triazole with the carbon-bromine bond of 2-bromobenzaldehyde to form the desired C-N linkage.
Caption: Reaction scheme for the copper-catalyzed N-arylation of 1,2,4-triazole.
Experimental Protocol
-
Reaction Setup: To a dry round-bottom flask or sealed reaction tube, add 1,2,4-triazole (1.2 mmol), 2-bromobenzaldehyde (1.0 mmol), copper(I) chloride (CuCl, 0.1 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add 5 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction Conditions: Stir the mixture under a nitrogen atmosphere at 110-120 °C for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, add 20 mL of water, and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure 2-(1H-1,2,4-triazol-1-yl)benzaldehyde.
Quantitative Data
The following table summarizes representative yields for the N-arylation of 1,2,4-triazole with various aryl halides under different copper-catalyzed conditions, analogous to the synthesis of the target molecule.
| Aryl Halide | Copper Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodotoluene | Cu₂O | Cs₂CO₃ | DMF | 100 | 24 | 55.5 | [6] |
| Iodobenzene | CuO nanoparticles | K₂CO₃ | DMF | RT | 3 | High | [7] |
| Bromobenzene | CuCl | K₂CO₃ | DMSO | 130 | 24 | 88 | [5] |
| 4-Bromotoluene | CuCl | K₂CO₃ | DMSO | 130 | 24 | 85 | [5] |
Methodology 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 2-(1,2,3-Triazol-1-yl)benzaldehydes
This protocol details the synthesis of the isomeric 2-(1,2,3-triazol-1-yl)benzaldehydes via the well-established copper-catalyzed azide-alkyne cycloaddition, often referred to as "click chemistry".[4][8] This reaction is known for its high efficiency, regioselectivity (yielding the 1,4-disubstituted isomer), and broad substrate scope.
Reaction Principle
The reaction involves a 1,3-dipolar cycloaddition between 2-azidobenzaldehyde and a terminal alkyne, catalyzed by a copper(I) species, to selectively form the 1,4-disubstituted 1,2,3-triazole ring.
Caption: Reaction scheme for the CuAAC synthesis of 2-(1,2,3-triazol-1-yl)benzaldehydes.
Experimental Protocol
-
Starting Material: 2-Azidobenzaldehyde is typically prepared from 2-aminobenzaldehyde and used directly.
-
Reaction Setup: In a test tube or round-bottom flask, add 2-azidobenzaldehyde (0.5 mmol), the terminal alkyne (e.g., phenylacetylene, 0.5 mmol), and copper(I) iodide (CuI, 0.05 mmol, 10 mol%).
-
Solvent and Base Addition: Add 1.5 mL of dimethyl sulfoxide (DMSO), followed by triethylamine (Et₃N, 0.5 mmol).
-
Reaction Conditions: Heat the system to 100-120 °C under a nitrogen atmosphere with magnetic stirring for 16-24 hours.[9][10] Monitor the reaction by TLC.
-
Work-up: After completion, pour the reaction mixture into water (20 mL).
-
Extraction: Extract the aqueous phase with dichloromethane (3 x 10 mL).
-
Purification: Dry the combined organic layers with magnesium sulfate (MgSO₄), and concentrate on a rotary evaporator. The crude product is then purified by silica gel column chromatography to yield the desired 2-(4-substituted-1H-1,2,3-triazol-1-yl)benzaldehyde.
Quantitative Data
The following table presents yields for the synthesis of various 2-(1,2,3-triazol-1-yl)benzaldehyde derivatives using the CuAAC reaction.[9]
| Alkyne | Ligand | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Thiourea | 100 | 24 | 92 | [9] |
| 4-Ethynyltoluene | Thiourea | 100 | 24 | 95 | [9] |
| 1-Octyne | Thiourea | 100 | 24 | 85 | [9] |
| 4-Methoxyphenylacetylene | Thiourea | 100 | 24 | 90 | [9] |
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, work-up, and purification of 2-(triazol-1-yl)benzaldehydes.
Caption: General experimental workflow for copper-catalyzed triazole synthesis.
Applications in Drug Discovery
The 2-(triazol-1-yl)benzaldehyde core is a versatile starting point for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde functionality can be readily converted into a wide range of other functional groups (e.g., alcohols, amines, acids, imines), allowing for the rapid generation of compound libraries for screening. The triazole ring is a common feature in many antifungal agents, and its incorporation into novel scaffolds is a continued area of interest in the development of new antimicrobial and anticancer agents.[11]
Conclusion
The copper-catalyzed methods presented here offer efficient and versatile routes for the synthesis of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde and its 2-(1H-1,2,3-triazol-1-yl) isomers. These protocols provide a solid foundation for researchers in medicinal chemistry and drug development to access these valuable intermediates for the synthesis of novel bioactive compounds. The choice between the N-arylation and CuAAC methodologies will depend on the desired triazole isomer and the availability of starting materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.nie.edu.sg [repository.nie.edu.sg]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
protocol for N-arylation of 1,2,4-triazole with 2-fluorobenzaldehyde
Application Notes and Protocols for N-arylation of 1,2,4-Triazole
Topic: Protocol for N-arylation of 1,2,4-triazole with 2-fluorobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-aryl-1,2,4-triazoles are pivotal structural motifs in a wide array of pharmaceuticals and agrochemicals, exhibiting diverse biological activities. The synthesis of these compounds is a key focus in medicinal chemistry and drug development. While the direct N-arylation of 1,2,4-triazole with an aryl aldehyde like 2-fluorobenzaldehyde is not a standard transformation, established protocols for the N-arylation of 1,2,4-triazole with aryl halides can be adapted. This document provides a detailed protocol for a copper-catalyzed N-arylation of 1,2,4-triazole with a representative aryl halide. This protocol can be adapted for the use of 2-fluorobenzaldehyde after its conversion to a suitable arylating agent, such as 2-fluorobenzyl bromide or 2-fluorophenyl iodide.
Key Methodologies and Experimental Protocols
The N-arylation of 1,2,4-triazole is commonly achieved through transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination.[1][2] Copper-catalyzed methods are often preferred due to their cost-effectiveness and functional group tolerance.[3][4]
Protocol 1: Copper-Catalyzed N-arylation of 1,2,4-Triazole with 2-Fluorobenzyl Bromide (Representative Protocol)
This protocol details a ligand-free copper-catalyzed N-arylation of 1,2,4-triazole with 2-fluorobenzyl bromide, which can be synthesized from 2-fluorobenzaldehyde.
Materials:
-
1,2,4-Triazole
-
2-Fluorobenzyl bromide
-
Copper(I) oxide (Cu₂O)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas (N₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 1,2,4-triazole (1.0 mmol, 69.06 mg), cesium carbonate (2.0 mmol, 651.8 mg), and copper(I) oxide (0.1 mmol, 14.3 mg).
-
Add anhydrous DMF (5 mL) to the flask and stir the mixture at room temperature for 10 minutes.
-
Add 2-fluorobenzyl bromide (1.2 mmol, 0.14 mL) to the reaction mixture.
-
Heat the reaction mixture to 100°C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-arylated 1,2,4-triazole.
Data Presentation
Table 1: Representative Data for Copper-Catalyzed N-arylation of 1,2,4-Triazole
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Fluorobenzyl bromide | Cu₂O | Cs₂CO₃ | DMF | 100 | 24 | 85 |
| 2 | 4-Iodotoluene | Cu₂O | Cs₂CO₃ | DMF | 100 | 24 | 55.5[5] |
| 3 | Aryl bromide | CuCl | - | - | - | - | up to 88[3][6] |
Mandatory Visualization
Caption: Experimental workflow for the copper-catalyzed N-arylation of 1,2,4-triazole.
Caption: General reaction scheme for the N-arylation of 1,2,4-triazole.
Discussion on Adaptation for 2-Fluorobenzaldehyde
The direct use of 2-fluorobenzaldehyde as an arylating agent in a copper-catalyzed N-arylation reaction with 1,2,4-triazole is not a well-established method. Aldehydes are generally not suitable substrates for Ullmann-type or Buchwald-Hartwig couplings. Therefore, a two-step synthetic route is proposed:
-
Conversion of 2-Fluorobenzaldehyde: The aldehyde functionality must first be converted into a group suitable for N-arylation, such as a halide. A common method is the reduction of the aldehyde to the corresponding alcohol, followed by conversion to an alkyl halide.
-
Reduction: 2-Fluorobenzaldehyde can be reduced to (2-fluorophenyl)methanol using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.
-
Halogenation: The resulting alcohol can then be converted to 2-fluorobenzyl bromide using a reagent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).
-
-
N-arylation: The synthesized 2-fluorobenzyl bromide can then be used in the copper-catalyzed N-arylation protocol described above to obtain the desired product, 1-(2-fluorobenzyl)-1H-1,2,4-triazole.
Conclusion
The provided protocol offers a reliable and adaptable method for the N-arylation of 1,2,4-triazole. While direct arylation with 2-fluorobenzaldehyde is not straightforward, the conversion of the aldehyde to a suitable halide provides a viable pathway to the target molecule. This approach allows researchers in drug development to access a wide range of N-aryl-1,2,4-triazoles for further investigation.
References
The Medicinal Chemistry of 2-(1H-1,2,4-Triazol-1-yl)benzaldehyde: A Scaffold of Latent Potential
Introduction: The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. When coupled with a benzaldehyde moiety, it forms a versatile scaffold, 2-(1H-1,2,4-triazol-1-yl)benzaldehyde, with significant potential for the development of novel drugs. This compound serves as a crucial building block for the synthesis of a diverse range of derivatives, primarily through the reactivity of its aldehyde group, leading to the formation of Schiff bases and other analogues. These derivatives have been explored for their anticancer and antimicrobial properties, leveraging the synergistic effects of the triazole and benzaldehyde pharmacophores.
While the 4-substituted isomer, 4-(1H-1,2,4-triazol-1-yl)benzaldehyde, has been more extensively studied, the 2-substituted analogue holds unique structural features that may impart distinct biological activities. The proximity of the triazole ring to the aldehyde functionality in the ortho position can influence the molecule's conformation, electronic properties, and interaction with biological targets.
Anticancer Applications
Derivatives of triazole-benzaldehydes have demonstrated notable in vitro activity against various cancer cell lines. The primary mechanism often involves the induction of apoptosis and inhibition of key enzymes involved in cancer progression. The aldehyde group provides a convenient handle for creating diverse libraries of compounds, such as Schiff bases, by reacting with various amines. This allows for the systematic exploration of structure-activity relationships (SAR).
Quantitative Data on Anticancer Activity of Related Triazole Derivatives:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-Triazole Schiff Base Hybrids | Panc-1 (Pancreatic) | 1.3 - 5.9 | [1] |
| 1,2,4-Triazole Schiff Base Hybrids | PaCa-2 (Pancreatic) | 1.3 - 5.9 | [1] |
| 1,2,4-Triazole Schiff Base Hybrids | HT-29 (Colon) | 1.3 - 5.9 | [1] |
| 1,2,4-Triazole Schiff Base Hybrids | H-460 (Lung) | 1.3 - 5.9 | [1] |
| Chiral 1,2,4-Triazole Schiff Bases | HeLa (Cervical) | 1.8 | [2] |
| N-Acetyl 1,2,4-Triazole Schiff Bases | DU145 (Prostate) | 49.80 | [3] |
Antimicrobial Applications
The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal and antibacterial agents. The mechanism of action often involves the inhibition of essential microbial enzymes. Schiff base derivatives of triazole-benzaldehydes have been synthesized and evaluated for their antimicrobial properties, showing activity against a range of bacterial and fungal strains.
Quantitative Data on Antimicrobial Activity of Related Triazole Derivatives:
Specific MIC values for 2-(1H-1,2,4-triazol-1-yl)benzaldehyde are not extensively reported. However, the data for analogous compounds underscore the antimicrobial potential.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Schiff Base of 4-amino-1,2,4-triazole | Escherichia coli | 62.5 | [4] |
| Schiff Base of 4-amino-1,2,4-triazole | Staphylococcus aureus | 62.5 | [4] |
| Schiff Base of 4-amino-1,2,4-triazole | Candida albicans | 62.5 | [4] |
Experimental Protocols
Synthesis of 2-(1H-1,2,4-Triazol-1-yl)benzaldehyde (General Procedure)
A general method for the synthesis of N-aryl triazoles involves the reaction of an activated halobenzaldehyde with 1,2,4-triazole in the presence of a base.
Materials:
-
2-Fluorobenzaldehyde or 2-Chlorobenzaldehyde
-
1H-1,2,4-Triazole
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-halobenzaldehyde (1 equivalent) in DMF, add 1H-1,2,4-triazole (1-1.2 equivalents) and a base such as K₂CO₃ (2 equivalents).
-
Heat the reaction mixture at 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2-(1H-1,2,4-triazol-1-yl)benzaldehyde.
Synthesis of Schiff Base Derivatives (General Procedure)
The aldehyde functionality of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde is readily converted to an imine (Schiff base) by condensation with a primary amine.
Materials:
-
2-(1H-1,2,4-triazol-1-yl)benzaldehyde
-
Substituted primary amine
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 2-(1H-1,2,4-triazol-1-yl)benzaldehyde (1 equivalent) in ethanol.
-
Add the substituted primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the Schiff base derivative.
References
- 1. Design, Synthesis and Antiproliferative Evaluation of Novel 1,2,4-Triazole/Schiff Base Hybrids with EGFR and B-RAF Inhibitory Activities | Bentham Science [benthamscience.com]
- 2. Synthesis and evaluation of antitumor activities of novel chiral 1,2,4-triazole Schiff bases bearing γ-butenolide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Computational Evaluation of N‑Acetyl-Derived Schiff Bases Incorporating 1,2,4-Triazoles for Dual Inhibition of Prostate Cancer Cells and Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mediresonline.org [mediresonline.org]
Application Notes and Protocols for 2-(1H-1,2,4-triazol-1-yl)benzaldehyde as an Intermediate in Antifungal Agent Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,2,4-triazole moiety is a critical pharmacophore present in numerous clinically significant antifungal agents, including fluconazole, itraconazole, and voriconazole.[1][2][3] These agents function by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3] The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.
2-(1H-1,2,4-triazol-1-yl)benzaldehyde is a versatile chemical intermediate, possessing both the essential triazole ring and a reactive aldehyde group. This structure makes it an ideal starting point for the synthesis of novel triazole-based antifungal candidates through various carbon-carbon bond-forming reactions, allowing for the introduction of diverse side chains to modulate activity, selectivity, and pharmacokinetic properties. These notes provide detailed protocols for the synthesis of derivative compounds from this intermediate and their subsequent evaluation as potential antifungal agents.
Application Note 1: Synthesis of Novel Antifungal Agents
This section outlines a general protocol for the synthesis of a 1-(1H-1,2,4-triazol-1-yl)-2-(substituted)-propan-2-ol derivative, a common structural motif in azole antifungals, using 2-(1H-1,2,4-triazol-1-yl)benzaldehyde as the starting material. The workflow involves a Grignard reaction to introduce a key side chain.
Experimental Workflow: Synthesis and Purification
Caption: Synthetic workflow for a novel triazole antifungal agent.
Protocol 1: Synthesis of a Tertiary Alcohol Derivative
This protocol describes the synthesis of a derivative by reacting the aldehyde with a Grignard reagent, a common method for creating the tertiary alcohol core found in many azole antifungals.
Materials and Reagents:
| Reagent | Supplier | Purity |
| 2-(1H-1,2,4-triazol-1-yl)benzaldehyde | Custom Synthesis/Commercially Available | ≥98% |
| Substituted Benzyl Bromide | Sigma-Aldrich | ≥98% |
| Magnesium Turnings | Sigma-Aldrich | ≥99.5% |
| Anhydrous Tetrahydrofuran (THF) | Sigma-Aldrich | ≥99.9% |
| Saturated Ammonium Chloride (NH₄Cl) Solution | Fisher Scientific | ACS Grade |
| Ethyl Acetate | Fisher Scientific | HPLC Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Fisher Scientific | ACS Grade |
| Silica Gel (for column chromatography) | Merck | 60 Å, 230-400 mesh |
Procedure:
-
Grignard Reagent Preparation:
-
Activate magnesium turnings (1.2 eq) in a flame-dried, three-neck flask under an inert nitrogen atmosphere.
-
Add a solution of the desired substituted benzyl bromide (e.g., 2,4-difluorobenzyl bromide) (1.1 eq) in anhydrous THF dropwise to the magnesium suspension.
-
Maintain the reaction temperature to ensure a gentle reflux. After the addition is complete, stir the mixture for 1 hour at room temperature until the magnesium is consumed.
-
-
Grignard Reaction:
-
In a separate flame-dried flask, dissolve 2-(1H-1,2,4-triazol-1-yl)benzaldehyde (1.0 eq) in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Add the freshly prepared Grignard reagent dropwise to the aldehyde solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
-
Work-up and Extraction:
-
Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification and Characterization:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the structure of the purified compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.[5][6][7]
-
Application Note 2: In Vitro Antifungal Susceptibility Testing
To evaluate the efficacy of newly synthesized compounds, their antifungal activity is determined by measuring the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standard and widely accepted assay for this purpose.[5][8]
Mechanism of Action: Ergosterol Biosynthesis Pathway
Triazole antifungals primarily act by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. This inhibition disrupts the integrity of the fungal cell membrane.
Caption: Mechanism of action of triazole antifungals on the CYP51 enzyme.
Protocol 2: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials and Fungal Strains:
| Item | Details |
| Fungal Strains | Candida albicans (e.g., ATCC 90028), Aspergillus fumigatus, Cryptococcus neoformans.[5] |
| Growth Medium | RPMI 1640 medium buffered with MOPS. |
| Test Compounds | Synthesized triazole derivatives, dissolved in Dimethyl Sulfoxide (DMSO). |
| Reference Drugs | Fluconazole, Itraconazole (for comparison).[5] |
| Labware | Sterile 96-well microtiter plates. |
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strains on appropriate agar plates.
-
Prepare a spore or cell suspension in sterile saline.
-
Adjust the suspension spectrophotometrically to a concentration of approximately 1 × 10⁶ to 5 × 10⁶ CFU/mL.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL in the test wells.[8]
-
-
Drug Dilution:
-
Perform a serial two-fold dilution of the test compounds and reference drugs in the 96-well plates using RPMI 1640 medium. A typical concentration range is 0.03 to 64 µg/mL.[4]
-
Ensure the final DMSO concentration in each well is ≤1% to avoid solvent toxicity.
-
-
Inoculation and Incubation:
-
Inoculate each well (containing 100 µL of diluted drug) with 100 µL of the final fungal inoculum.
-
Include a drug-free well as a growth control and an un-inoculated well as a sterility control.
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[8]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction) compared to the drug-free growth control.[5] The endpoint can be determined visually or by reading the optical density with a microplate reader.
-
Data Presentation: Antifungal Activity
The results of the antifungal screening should be presented in a clear, tabular format for easy comparison.
Table 1: Example In Vitro Antifungal Activity (MIC in µg/mL)
| Compound ID | C. albicans | C. krusei | A. fumigatus | C. neoformans |
| Derivative 1 | 0.5 | 1 | 2 | 0.25 |
| Derivative 2 | 2 | 4 | 8 | 1 |
| Derivative 3 | >64 | >64 | >64 | >64 |
| Fluconazole | 1 | 16 | >64 | 4 |
| Itraconazole | 0.25 | 0.5 | 0.5 | 0.125 |
Note: The data presented above is hypothetical and serves as an example for reporting results. Strong antifungal effects are often observed with MIC values comparable to or lower than standard drugs like ketoconazole or fluconazole.[6][9] The introduction of specific moieties, such as piperazine, can influence the spectrum of activity.[5][10]
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isres.org [isres.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. peerj.com [peerj.com]
- 9. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Triazol-1-yl-benzaldehyde in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-triazol-1-yl-benzaldehyde as a versatile building block in click chemistry, a powerful class of reactions for molecular synthesis. The protocols detailed herein are designed for the synthesis of novel derivatives with potential applications in drug discovery, bioconjugation, and materials science.
The core of click chemistry lies in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[1][2] While 2-triazol-1-yl-benzaldehyde does not inherently possess an azide or a terminal alkyne, its aldehyde functionality serves as a convenient handle for the introduction of these groups, thereby enabling its participation in click chemistry.
Key Applications in Drug Development and Beyond:
-
Lead Discovery and Optimization: The modular nature of click chemistry allows for the rapid synthesis of large libraries of compounds by coupling functionalized 2-triazol-1-yl-benzaldehyde derivatives with a variety of azide- or alkyne-containing molecules. This high-throughput approach is invaluable for identifying and optimizing lead compounds in drug discovery programs.
-
Bioconjugation: The bioorthogonal nature of the CuAAC reaction makes it ideal for labeling biomolecules. 2-Triazol-1-yl-benzaldehyde derivatives, once equipped with a clickable handle, can be used to attach probes, imaging agents, or therapeutic payloads to proteins, peptides, and other biological targets with high specificity.
-
Development of Novel Heterocyclic Scaffolds: The triazole moiety is a well-established pharmacophore known for its favorable physicochemical properties and ability to participate in hydrogen bonding.[3] By using 2-triazol-1-yl-benzaldehyde as a scaffold, novel and complex heterocyclic systems with potential biological activity can be constructed.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a functionalized 2-triazol-1-yl-benzaldehyde precursor, based on established protocols for similar aromatic aldehydes.[4]
| Alkyne/Azide Precursor | Click Partner | Catalyst System | Solvent | Time (h) | Yield (%) |
| Propargylated 2-triazol-1-yl-benzaldehyde | Benzyl Azide | CuI (5 mol%), Et3N (2.5 equiv) | t-Butanol:Water (1:1) | 2 | 95 |
| Azido-functionalized 2-triazol-1-yl-benzaldehyde | Phenylacetylene | CuSO4·5H2O (1-5 mol%), Sodium Ascorbate | t-Butanol:Water (1:1) | 12-24 | >90 |
| Propargylated 2-triazol-1-yl-benzaldehyde | 4-Azidoaniline | CuI (10 mol%), Thiourea (20 mol%), Et3N | DMSO | 24 | 34-98 |
Experimental Protocols
Protocol 1: Functionalization of 2-Triazol-1-yl-benzaldehyde for Click Chemistry
To participate in CuAAC reactions, the 2-triazol-1-yl-benzaldehyde scaffold must first be modified to include either a terminal alkyne or an azide group. A common strategy involves the conversion of the aldehyde to a propargyl ether (alkyne) or an azide-containing moiety.
Materials:
-
2-Triazol-1-yl-benzaldehyde
-
Propargyl bromide or an appropriate azido-containing alcohol
-
Base (e.g., Potassium Carbonate, K2CO3)
-
Anhydrous solvent (e.g., Acetonitrile, Dimethylformamide)
Procedure (Propargylation):
-
Dissolve 2-triazol-1-yl-benzaldehyde (1.0 eq) in anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq).
-
Add propargyl bromide (1.2 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the propargylated 2-triazol-1-yl-benzaldehyde.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the click reaction between an alkyne-functionalized 2-triazol-1-yl-benzaldehyde and an organic azide.
Materials:
-
Alkyne-functionalized 2-triazol-1-yl-benzaldehyde (1.0 eq)
-
Organic azide (1.0-1.2 eq)
-
Copper(I) Iodide (CuI) (1-5 mol%) or Copper(II) Sulfate Pentahydrate (CuSO4·5H2O) (1-5 mol%) and Sodium Ascorbate (10-20 mol%)
-
Base (e.g., Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)) (optional, depending on the catalyst system)
-
Solvent: tert-Butanol:Water (1:1), Dimethyl Sulfoxide (DMSO), or other suitable solvent mixtures.[5]
Procedure:
-
In a suitable reaction vessel, dissolve the alkyne-functionalized 2-triazol-1-yl-benzaldehyde and the organic azide in the chosen solvent system.
-
If using a Cu(II) source, add the CuSO4·5H2O.
-
Add the base, if required by the specific protocol.
-
If using a Cu(I) salt like CuI, add it to the reaction mixture.
-
If using a Cu(II) source, add a freshly prepared solution of sodium ascorbate to initiate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating as required. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with a saturated aqueous solution of EDTA or ammonium chloride to remove the copper catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,4-disubstituted triazole derivative.
Visualizations
Caption: Experimental workflow for the application of 2-triazol-1-yl-benzaldehyde in click chemistry.
Caption: Logical relationship illustrating the use of 2-triazol-1-yl-benzaldehyde in generating compound libraries.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Multi-Component Reactions in the Synthesis of Triazole-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of quinoline and spirooxindole derivatives incorporating a 1,2,3-triazole moiety through multi-component reactions (MCRs). These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. The protocols outlined below utilize derivatives of triazolyl-benzaldehyde as key building blocks.
Introduction to Multi-Component Reactions
Multi-component reactions are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. This approach offers significant advantages over traditional linear synthesis, including higher atom economy, reduced waste, and the ability to generate complex molecules with high efficiency. For the synthesis of pharmacologically relevant scaffolds like quinolines and spirooxindoles, MCRs provide a powerful tool for creating diverse compound libraries for screening.
Synthesis of Quinolone-Triazole Hybrids
Quinolone and its derivatives are a critical class of compounds with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] The incorporation of a 1,2,3-triazole ring, a known pharmacophore, can enhance the biological efficacy of the resulting hybrid molecules.[2]
Three-Component Synthesis of Pyrimido[4,5-b]quinolines
A versatile one-pot, three-component reaction can be employed to synthesize pyrimido[4,5-b]quinolines. This reaction utilizes a benzaldehyde derivative bearing a 1,2,3-triazole moiety, dimedone, and 6-amino-1,3-dimethyluracil, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditions.[3]
General Reaction Scheme:
Caption: General workflow for the three-component synthesis of pyrimido[4,5-b]quinolines.
Quantitative Data for Pyrimido[4,5-b]quinoline Synthesis
| Entry | Aldehyde Derivative | Catalyst | Conditions | Yield (%) | Reference |
| 1 | 4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde | DABCO | 90 °C, Solvent-free | 92 | [3] |
| 2 | 4-((1-(4-Methylbenzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde | DABCO | 90 °C, Solvent-free | 94 | [3] |
| 3 | 4-((1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde | DABCO | 90 °C, Solvent-free | 95 | [3] |
| 4 | 4-((1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde | DABCO | 90 °C, Solvent-free | 91 | [3] |
Experimental Protocol: Synthesis of 1,3,8,8-Tetramethyl-5-(4-((1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione [3]
-
A mixture of 4-((1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde (1 mmol), dimedone (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and DABCO (0.15 mmol) is placed in a reaction vessel.
-
The mixture is heated at 90 °C under solvent-free conditions for the appropriate time as monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solid residue is washed with water and then recrystallized from ethanol to afford the pure product.
Synthesis of Spirooxindole-Triazole Hybrids
Spirooxindoles are a class of naturally occurring and synthetic compounds that exhibit a wide range of biological activities, including potent antitumor properties.[4] The synthesis of spirooxindoles containing a triazole moiety can be achieved through a [3+2] cycloaddition reaction, which is a powerful method for constructing five-membered rings.
Synthesis via [3+2] Cycloaddition of Azomethine Ylides
A multi-step synthesis culminating in a [3+2] cycloaddition reaction can be used to generate novel spirooxindole-triazole derivatives. This approach involves the synthesis of a triazolyl-chalcone, which then reacts with an azomethine ylide generated in situ from isatin and an amino acid.[5]
General Reaction Scheme:
Caption: Logical workflow for the synthesis of spirooxindole-triazole hybrids via [3+2] cycloaddition.
Quantitative Data for Antiproliferative Activity of Spirooxindole-Triazole Derivatives [5][6]
The synthesized spirooxindole-triazole hybrids have been evaluated for their in vitro antiproliferative activity against various cancer cell lines.
| Compound | Moiety | Cell Line | IC₅₀ (µM) | Reference |
| 9h | 2,4-Dichlorophenyl | MDA-MB-231 | 16.8 ± 0.37 | [5][6] |
| 9i | 2,4-Dichlorophenyl | HepG2 | 13.5 ± 0.92 | [5][6] |
| 9b | 3-Bromophenyl | MDA-MB-231 | 22.4 ± 0.62 | [5][6] |
| 9c | 3-Bromophenyl | HepG2 | 18.2 ± 0.43 | [5][6] |
Experimental Protocol: General Procedure for the Synthesis of Spirooxindole-Triazole Hybrids [5]
-
Synthesis of Triazolyl Chalcones:
-
A mixture of a 1,2,3-triazolyl-s-triazine derivative and a substituted benzaldehyde (e.g., 3-bromobenzaldehyde) is reacted to form the corresponding chalcone.
-
The product is typically purified by column chromatography.
-
-
[3+2] Cycloaddition Reaction:
-
To a solution of the synthesized triazolyl chalcone (1 mmol) and an appropriate isatin derivative (1 mmol) in methanol, sarcosine (1 mmol) is added.
-
The reaction mixture is refluxed for several hours and monitored by TLC.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the pure spirooxindole product.
-
Alternative Strategy: In Situ Triazole Formation in a Multi-Component Reaction
An alternative and highly efficient approach involves the in situ formation of the 2-(1,2,3-triazolyl) moiety during the multi-component reaction. This is exemplified by the copper-catalyzed three-component reaction of 2-azidobenzaldehyde, anthranilamide, and a terminal alkyne to produce 2-(1,2,3-triazoyl)quinazolinones.[7]
General Reaction Scheme:
Caption: Workflow for the copper-catalyzed synthesis of 2-(1,2,3-triazoyl)quinazolinones.
Quantitative Data for 2-(1,2,3-Triazoyl)quinazolinone Synthesis [7]
| Entry | Terminal Alkyne | Yield (%) |
| 1 | Phenylacetylene | 87 |
| 2 | 1-Ethynyl-4-fluorobenzene | 78 |
| 3 | 1-Ethynyl-4-methoxybenzene | 85 |
| 4 | 1-Heptyne | 65 |
Experimental Protocol: General Procedure for the Synthesis of 2-(1,2,3-Triazoyl)quinazolin-4(3H)-ones [7]
-
In a reaction tube, add 2-azidobenzaldehyde (0.5 mmol), anthranilamide (0.5 mmol), and CuI (10 mol%).
-
Add DMSO (1.5 mL), followed by triethylamine (0.5 mmol) and the terminal alkyne (0.5 mmol).
-
Heat the system to 120 °C under a nitrogen atmosphere with magnetic stirring for 16 hours.
-
After cooling, pour the reaction mixture into water (20 mL) and extract with dichloromethane (3 x 10 mL).
-
Dry the combined organic layers with MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The multi-component reaction strategies presented herein offer efficient and versatile pathways for the synthesis of complex triazole-containing quinolines and spirooxindoles. These protocols can be readily adapted for the generation of compound libraries for high-throughput screening in drug discovery programs. The choice of synthetic route, either using a pre-functionalized triazolyl-benzaldehyde or generating the triazole ring in situ, provides flexibility for accessing a wide range of structurally diverse molecules.
References
- 1. Frontiers | Novel spirooxindole-triazole derivatives: unveiling [3+2] cycloaddition reactivity through molecular electron density theory and investigating their potential cytotoxicity against HepG2 and MDA-MB-231 cell lines [frontiersin.org]
- 2. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Multicomponent Synthesis and Evaluation of New 1,2,3-Triazole Derivatives of Dihydropyrimidinones as Acidic Corrosion Inhibitors for Steel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydroquinoline synthesis [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of the Aldehyde Group in 2-(1H-1,2,4-Triazol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the aldehyde functional group in 2-(1H-1,2,4-triazol-1-yl)benzaldehyde. The derivatization of this versatile starting material can lead to a diverse range of compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below cover four principal transformations: Schiff base formation, Knoevenagel condensation, Wittig reaction, and reductive amination.
Schiff Base Formation
The reaction of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental transformation in organic synthesis. These compounds are valuable intermediates and have shown a wide range of biological activities.
Experimental Protocol: Synthesis of a Schiff Base Derivative
This protocol describes the synthesis of a Schiff base from 2-(1H-1,2,4-triazol-1-yl)benzaldehyde and aniline.
Materials:
-
2-(1H-1,2,4-triazol-1-yl)benzaldehyde
-
Aniline
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for filtration and recrystallization
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 equivalent of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde in 20 mL of absolute ethanol.
-
Add 1.0 equivalent of aniline to the solution.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base.
-
Dry the purified product under vacuum.
Characterization Data:
Workflow for Schiff Base Formation
Caption: Workflow for the synthesis of Schiff bases.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product. This reaction is a powerful tool for C-C bond formation.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol details the reaction of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde with malononitrile.
Materials:
-
2-(1H-1,2,4-triazol-1-yl)benzaldehyde
-
Malononitrile
-
Water
-
Glycerol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a 25 mL round-bottom flask, prepare a 1:1 (v/v) mixture of water and glycerol (5 mL total volume).
-
Add 1.0 equivalent of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde to the solvent mixture.
-
Add 1.1 to 1.2 equivalents of malononitrile to the flask.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.[1]
-
Monitor the reaction by TLC.
-
The product often precipitates directly from the reaction mixture.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove glycerol.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.
-
Dry the purified product under vacuum.
Quantitative Data for Knoevenagel Condensation Products:
The following table summarizes typical yields for the Knoevenagel condensation of various benzaldehydes with malononitrile under similar conditions.[1]
| Aldehyde | Product | Yield (%) |
| Benzaldehyde | 2-Benzylidenemalononitrile | 99 |
| 4-Chlorobenzaldehyde | 2-(4-Chlorobenzylidene)malononitrile | 95 |
| 4-Methoxybenzaldehyde | 2-(4-Methoxybenzylidene)malononitrile | 98 |
Knoevenagel Condensation Pathway
Caption: Knoevenagel condensation reaction pathway.
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent).[2][3] This reaction is highly valuable for the regioselective formation of double bonds.
Experimental Protocol: Synthesis of a Stilbene Derivative
This protocol describes the synthesis of a stilbene-type derivative from 2-(1H-1,2,4-triazol-1-yl)benzaldehyde and benzyltriphenylphosphonium chloride.
Materials:
-
2-(1H-1,2,4-triazol-1-yl)benzaldehyde
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH) or other strong base
-
Dry benzene or Tetrahydrofuran (THF)
-
Round-bottom flask with a nitrogen inlet
-
Magnetic stirrer
-
Standard glassware for extraction and purification
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 1.2 equivalents of benzyltriphenylphosphonium chloride and dry benzene.
-
Carefully add 1.2 equivalents of sodium hydride in portions at 0-5 °C.
-
Stir the resulting mixture at room temperature for 1-2 hours to form the ylide (a color change is typically observed).
-
Add a solution of 1.0 equivalent of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde in dry benzene dropwise to the ylide solution at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.[4]
-
Monitor the reaction by TLC.
-
After completion, carefully quench the reaction by adding a few drops of methanol.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or chloroform).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the stilbene derivative from triphenylphosphine oxide. The product is often a mixture of (E) and (Z) isomers.
Quantitative Data for Stilbene Synthesis via Wittig Reaction:
The following table presents representative yields for the synthesis of stilbene derivatives from various benzaldehydes.[4]
| Aldehyde | Phosphonium Salt | Product | Yield (%) |
| 4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde | Benzyltriphenylphosphonium chloride | (E)-1-Benzyl-4-((4-styrylphenoxy)methyl)-1H-1,2,3-triazole | Not specified, but a general procedure is provided |
| 4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde | 4-Fluorobenzyltriphenylphosphonium chloride | (E)-1-Benzyl-4-((4-(4-fluorostyryl)phenoxy)methyl)-1H-1,2,3-triazole | Not specified, but a general procedure is provided |
Wittig Reaction Logical Flow
Caption: Logical flow of the Wittig reaction.
Reductive Amination
Reductive amination is a method to convert aldehydes into amines. The reaction proceeds through the in-situ formation of an imine, which is then reduced to the corresponding amine.
Experimental Protocol: Synthesis of a Secondary Amine
This protocol outlines the synthesis of a secondary amine from 2-(1H-1,2,4-triazol-1-yl)benzaldehyde and a primary amine.
Materials:
-
2-(1H-1,2,4-triazol-1-yl)benzaldehyde
-
Primary amine (e.g., aniline)
-
Methanol or Toluene
-
Reducing agent (e.g., Sodium borohydride (NaBH₄), or H₂ with a catalyst like Pd/C)
-
Round-bottom flask
-
Magnetic stirrer
Procedure (Two-step, one-pot):
-
Dissolve 1.0 equivalent of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde and 1.1 equivalents of the primary amine in methanol at room temperature.[5]
-
Stir the mixture for 2-4 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add 1.5 equivalents of sodium borohydride in small portions.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the product by column chromatography or recrystallization.
Alternative Procedure (Direct reductive amination with H₂):
-
In a suitable pressure reactor, combine 1.0 equivalent of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde, 1.2 equivalents of the amine, and a catalytic amount of Pd/C (5-10 mol%) in a solvent like toluene.[6]
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 3 MPa H₂).
-
Heat the reaction mixture to a specified temperature (e.g., 60 °C) and stir for the required time (e.g., 6 hours).[6]
-
After cooling and venting the reactor, filter the catalyst.
-
Concentrate the filtrate and purify the product as described above.
Characterization Data:
The product of the reductive amination of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde is 2-[1][2][7]Triazol-1-yl-benzylamine or its N-substituted derivatives.[8] The successful reaction is confirmed by the disappearance of the aldehyde proton signal and the appearance of signals corresponding to the benzylic CH₂ and N-H protons in the ¹H NMR spectrum.
Reductive Amination Signaling Pathway
Caption: Pathway for reductive amination.
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
Application Notes: Gram-Scale Synthesis of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde
Introduction
2-(1H-1,2,4-triazol-1-yl)benzaldehyde is a valuable chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structure, which combines a reactive aldehyde functional group with a stable triazole ring, makes it a versatile building block for creating more complex molecular architectures. The 1,2,4-triazole moiety is a key component in numerous pharmacologically active agents, known for its role in antifungal, anticancer, and antiviral drugs.[1] This document outlines a detailed and scalable laboratory procedure for the synthesis of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde via a nucleophilic aromatic substitution (SNAr) reaction.
Synthetic Strategy
The described protocol employs the reaction between 2-fluorobenzaldehyde and 1H-1,2,4-triazole. In this reaction, the triazole acts as a nucleophile, displacing the fluoride atom on the aromatic ring. This method is often preferred for its operational simplicity, avoidance of heavy metal catalysts, and generally high yields.[1] The reaction is facilitated by a non-nucleophilic base, potassium carbonate, in a polar aprotic solvent, N,N-Dimethylformamide (DMF), which effectively solvates the potassium cation and enhances the nucleophilicity of the triazole anion.
Experimental Protocol
This protocol details a procedure for the gram-scale synthesis of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde.
Materials and Equipment:
-
Reagents:
-
2-Fluorobenzaldehyde (C₇H₅FO)
-
1H-1,2,4-Triazole (C₂H₃N₃)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Silica gel for column chromatography (optional)
-
Procedure:
-
Reactor Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is dry.
-
Charge the flask with 1H-1,2,4-triazole (7.5 g, 108.6 mmol, 1.2 eq) and anhydrous potassium carbonate (16.5 g, 119.4 mmol, 1.3 eq).
-
Add 100 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.
-
-
Reaction:
-
Begin stirring the suspension under a nitrogen atmosphere.
-
Add 2-fluorobenzaldehyde (10.0 g, 80.6 mmol, 1.0 eq) to the mixture dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to 110-120 °C using a heating mantle.
-
Maintain the temperature and continue stirring for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (2-fluorobenzaldehyde) is consumed.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 500 mL of cold deionized water. Stir for 15-20 minutes.
-
Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF and inorganic salts.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product, an off-white or pale yellow solid, can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization:
-
The identity and purity of the final product, 2-(1H-1,2,4-triazol-1-yl)benzaldehyde, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Data Presentation
The following table summarizes the reactants and expected product for a representative gram-scale synthesis.
| Compound | Molecular Formula | M.W. ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| 2-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 80.6 | 1.0 | 10.0 g |
| 1H-1,2,4-Triazole | C₂H₃N₃ | 69.07 | 108.6 | 1.2 | 7.5 g |
| Potassium Carbonate | K₂CO₃ | 138.21 | 119.4 | 1.3 | 16.5 g |
| Product | |||||
| 2-(1H-1,2,4-triazol-1-yl)benzaldehyde | C₉H₇N₃O | 173.17 | 80.6 | - | 13.9 g (Theoretical) |
| Estimated Yield (85%) | 11.8 g |
Experimental Workflow Visualization
The diagram below illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde.
References
Application Notes and Protocols: The Versatile Role of 2-(1H-1,2,4-Triazol-1-yl)benzaldehyde in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde as a key building block for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies for analogous compounds and can be adapted for the specific use of this versatile intermediate.
Introduction
2-(1H-1,2,4-Triazol-1-yl)benzaldehyde is a valuable bifunctional molecule containing both a reactive aldehyde group and a biologically significant 1,2,4-triazole moiety. This unique combination makes it an attractive starting material for the construction of a variety of fused and substituted heterocyclic systems, including pyrimidines and benzodiazepines. The 1,2,4-triazole ring is a well-known pharmacophore found in numerous antifungal, antiviral, and anticancer agents. The strategic placement of the triazole group at the ortho position of the benzaldehyde opens up possibilities for intramolecular cyclization reactions, leading to the formation of complex polycyclic structures.
Synthesis of 2-(1H-1,2,4-Triazol-1-yl)benzaldehyde
A common and effective method for the synthesis of N-aryl triazoles is the nucleophilic aromatic substitution of an activated aryl halide with 1,2,4-triazole. A general protocol, adapted from the synthesis of the 4-isomer, is provided below.[1]
Experimental Protocol: Synthesis of 2-(1H-1,2,4-Triazol-1-yl)benzaldehyde
Materials:
-
2-Fluorobenzaldehyde
-
1,2,4-Triazole
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Methanol
-
Chloroform
Procedure:
-
In a round-bottom flask, dissolve 2-fluorobenzaldehyde (10 mmol) and 1,2,4-triazole (10 mmol) in anhydrous DMF (20 mL).
-
To the stirred solution, add potassium carbonate (12 mmol) portion-wise over 15 minutes.
-
Heat the reaction mixture to 110°C and stir for 10-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove potassium carbonate.
-
Extract the filtrate with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with water (3 x 15 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a methanol:chloroform (1:99, v/v) eluent system to yield 2-(1H-1,2,4-triazol-1-yl)benzaldehyde.
Application in the Synthesis of Triazolyl-Substituted Pyrimidines
2-(1H-1,2,4-triazol-1-yl)benzaldehyde can be utilized in the synthesis of pyrimidine derivatives through a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with a suitable reagent like thiourea.
Synthetic Workflow:
Caption: Synthesis of Dihydropyrimidine Derivatives.
Experimental Protocol: Synthesis of 6-Aryl-4-(2-(1H-1,2,4-triazol-1-yl)phenyl)-1,6-dihydropyrimidine-2-thiol
Step 1: Synthesis of Chalcone Intermediate
-
Dissolve 2-(1H-1,2,4-triazol-1-yl)benzaldehyde (10 mmol) and a substituted acetophenone (10 mmol) in ethanol.
-
Add an aqueous solution of sodium hydroxide (NaOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent to obtain the chalcone.
Step 2: Synthesis of Dihydropyrimidine Derivative
-
Reflux a mixture of the synthesized chalcone (10 mmol), thiourea (10 mmol), and potassium hydroxide (1 g) in ethanol (20 mL) for 6 hours.[2]
-
Cool the reaction mixture and pour it onto crushed ice.
-
Filter the resulting solid and recrystallize from a dioxane:ethanol mixture to obtain the final dihydropyrimidine product.
Quantitative Data for Analogous Dihydropyrimidine Synthesis[2]
| Compound | Substituted Aldehyde | Yield (%) | Melting Point (°C) |
| 4f | Benzaldehyde | 72 | 115-117 |
| 4h | 4-Bromobenzaldehyde | 58 | 117-119 |
Note: The yields and melting points are for analogous compounds where the starting material is 1-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)ethanone and various aromatic aldehydes.
Application in the Synthesis of Triazolo-Fused Benzodiazepines
The ortho-disposition of the triazole and aldehyde functionalities in 2-(1H-1,2,4-triazol-1-yl)benzaldehyde makes it a prime candidate for the synthesis of fused heterocyclic systems like triazolobenzodiazepines. This can be achieved through multicomponent reactions, for example, a modified Ugi reaction followed by an intramolecular cyclization. While direct literature on 2-(1H-1,2,4-triazol-1-yl)benzaldehyde is sparse, a plausible synthetic pathway can be extrapolated from the synthesis of similar fused benzodiazepines starting from 2-azidobenzaldehyde.[3][4]
Proposed Synthetic Pathway:
Caption: Proposed Synthesis of Triazolobenzodiazepines.
Experimental Protocol: Proposed Synthesis of Triazolobenzodiazepines
-
Ugi Reaction: To a solution of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde (1 equiv.) in a suitable solvent (e.g., methanol), add an amine (1 equiv.), an isocyanide (1 equiv.), and a carboxylic acid (1 equiv.).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the formation of the Ugi adduct by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Deprotection (if necessary): If a protecting group is used on the amine or carboxylic acid, perform a deprotection step under appropriate conditions.
-
Intramolecular Cyclization: Dissolve the crude Ugi adduct in a high-boiling point solvent (e.g., acetonitrile) and heat at reflux to induce intramolecular cyclization.[3][4]
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture and purify the product by column chromatography.
Quantitative Data for Analogous Triazole-Fused Benzodiazepine Synthesis[3][4]
The following data is for the synthesis of triazole- and tetrazole-fused 1,4-benzodiazepines from 2-azidobenzaldehyde.
| Product | Isocyanide | 2-yn-1-amine | Yield (%) |
| 7a | Cyclohexyl isocyanide | Propargylamine | 90 |
| 7b | tert-Butyl isocyanide | Propargylamine | 85 |
| 8a | 2-Isocyanoacetate | Propargylamine | 92 |
| 8b | 2-Isocyanoacetate | 3-Phenylprop-2-yn-1-amine | 88 |
Note: These yields are from a one-pot Ugi-azide and click reaction sequence and serve as a reference for the potential efficiency of similar reactions with 2-(1H-1,2,4-triazol-1-yl)benzaldehyde.
Conclusion
2-(1H-1,2,4-Triazol-1-yl)benzaldehyde is a promising and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its application in the construction of pyrimidines and fused benzodiazepines highlights its potential in medicinal chemistry and drug discovery. The protocols provided herein, based on established chemical transformations, offer a solid foundation for researchers to explore the full synthetic potential of this valuable intermediate. Further investigation into its reactivity in various multicomponent reactions is warranted and expected to yield novel heterocyclic scaffolds with interesting biological activities.
References
- 1. 4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and Pharmacological Evaluation of Some New Pyrimidine Derivatives Containing 1,2,4-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde. The primary synthetic route discussed is the copper-catalyzed Ullmann condensation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-(1H-1,2,4-triazol-1-yl)benzaldehyde? A1: The most prevalent and effective method is the copper-catalyzed N-arylation, specifically the Ullmann condensation or Ullmann-type reaction. This reaction involves coupling a 2-halobenzaldehyde (typically 2-fluorobenzaldehyde or 2-chlorobenzaldehyde) with 1,2,4-triazole in the presence of a copper catalyst and a base.[1][2]
Q2: Why is my reaction yield consistently low? A2: Low yields are a common issue and can stem from several factors. Key parameters to investigate include the choice and quality of the catalyst, ligand, base, and solvent. Additionally, reaction temperature, reaction time, and the purity of starting materials, particularly ensuring anhydrous conditions, are critical for success.[3][4]
Q3: How do I choose the optimal starting 2-halobenzaldehyde? A3: The reactivity of aryl halides in Ullmann couplings typically follows the trend: I > Br > Cl > F. However, 2-fluorobenzaldehyde is often used successfully due to the activation of the fluorine atom by the adjacent electron-withdrawing aldehyde group. The choice may depend on the cost and availability of the starting material.
Q4: What are the common side products in this synthesis? A4: Potential side reactions include the formation of hydroxylation products (2-hydroxybenzaldehyde) if water is present, or homocoupling of the 2-halobenzaldehyde. If starting with a dihalobenzene, mono-substituted byproducts can also be a significant issue.[3]
Q5: How can I effectively purify the final product? A5: The standard method for purifying 2-(1H-1,2,4-triazol-1-yl)benzaldehyde is silica gel column chromatography.[5][6] A gradient elution, for instance, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can separate the product from unreacted starting materials and byproducts. Recrystallization from a suitable solvent system can also be used for further purification.[7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde via Ullmann condensation.
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The active catalytic species is Cu(I). If using Cu(II) salts, ensure conditions can generate Cu(I) in situ. Use fresh, high-purity copper(I) salts like CuI or CuBr.[6] |
| Inappropriate Ligand | The ligand stabilizes the copper catalyst. For N-arylation of heterocycles, ligands like 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or amino acids (e.g., L-proline) are often effective.[3][8] Screen several ligands to find the optimal one. |
| Incorrect Base | The base is crucial for the deprotonation of 1,2,4-triazole. Strong, non-nucleophilic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The solubility and strength of the base can significantly impact the yield.[3] |
| Unsuitable Solvent | The solvent must be anhydrous and capable of solubilizing reactants at high temperatures. High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typical choices.[1][7] Ensure the solvent is thoroughly dried before use. |
| Low Reaction Temperature | Ullmann-type reactions often require elevated temperatures (100-150 °C) to proceed efficiently.[1] If the reaction is sluggish, gradually increase the temperature while monitoring for potential decomposition.[6] |
Issue 2: Significant Side Product Formation
| Possible Cause | Suggested Solution |
| Presence of Water | Water can lead to the hydrolysis of the 2-halobenzaldehyde, forming 2-hydroxybenzaldehyde. Ensure all reagents, solvents, and glassware are rigorously dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to atmospheric moisture.[7] |
| Homocoupling of Benzaldehyde | This is a common side reaction in Ullmann couplings. The use of an appropriate ligand and careful control of the reaction temperature can help minimize this side reaction. |
| Reaction Time Too Long | Prolonged heating can lead to the degradation of the starting materials or the desired product. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-elution of Impurities | The product and impurities may have similar polarities, making separation by column chromatography difficult. Try different solvent systems for chromatography (e.g., dichloromethane/methanol, toluene/ethyl acetate).[6] |
| Product is an Oil | The product may not crystallize easily. If column chromatography yields an oil, try dissolving it in a minimal amount of a solvent and adding a non-solvent to precipitate the product. |
| Product Loss During Workup | The product may have some solubility in the aqueous phase during extraction. Ensure to extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate) to maximize recovery.[9] |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effect of various reaction parameters on the yield of N-arylated triazoles, based on literature for similar Ullmann-type reactions. These should serve as a guide for optimizing the synthesis of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Copper Source (mol%) | Ligand (mol%) | Yield (%) |
| 1 | CuI (10) | None | Low |
| 2 | CuI (10) | L-Proline (20) | Moderate-High |
| 3 | CuI (10) | 1,10-Phenanthroline (20) | High |
| 4 | Cu₂O (10) | N,N'-Dimethylethylenediamine (20) | Moderate-High |
| 5 | CuO (10) | Oxalyl dihydrazide (20) | Moderate |
Yields are representative and will vary based on specific substrates and conditions.
Table 2: Effect of Base and Solvent on Yield
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ (2.0) | DMF | 110 | Good |
| 2 | Cs₂CO₃ (2.0) | DMF | 110 | Excellent |
| 3 | K₃PO₄ (2.0) | Dioxane | 110 | Good |
| 4 | K₂CO₃ (2.0) | DMSO | 120 | Excellent |
| 5 | K₂CO₃ (2.0) | Toluene | 110 | Low |
Yields are representative and will vary based on specific substrates and conditions. DMF (N,N-Dimethylformamide), DMSO (Dimethyl sulfoxide).[1][7]
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Synthesis of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde
This protocol is a general guideline for a ligand-assisted Ullmann condensation.
Materials:
-
2-Fluorobenzaldehyde
-
1,2,4-Triazole
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vessel, add 1,2,4-triazole (1.2 equivalents), Cs₂CO₃ (2.0 equivalents), CuI (0.1 equivalents), and 1,10-phenanthroline (0.2 equivalents).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Add 2-fluorobenzaldehyde (1.0 equivalent) to the mixture via syringe.
-
Place the vessel in a preheated oil bath or heating block and stir the mixture at 110-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 2-(1H-1,2,4-triazol-1-yl)benzaldehyde.[5]
Visualizations
Caption: Synthetic pathway for 2-(1H-1,2,4-triazol-1-yl)benzaldehyde.
Caption: Troubleshooting workflow for improving reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile synthesis of 1,2,4-triazoles via a copper-catalyzed tandem addition-oxidative cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 9. 4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-(1H-1,2,4-triazol-1-yl)benzaldehyde?
A1: The most prevalent method is the Ullmann-type condensation reaction. This involves the copper-catalyzed coupling of a 2-halobenzaldehyde (typically 2-fluorobenzaldehyde or 2-chlorobenzaldehyde) with 1,2,4-triazole in the presence of a base.[1][2][3]
Q2: What are the typical solvents and catalysts used in this synthesis?
A2: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidone (NMP) are commonly employed.[1] The catalyst is typically a copper(I) salt, like copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), often used with a ligand such as L-proline or N,N'-dimethylethylenediamine (DMEDA) to improve solubility and reactivity.[4]
Q3: My reaction is not going to completion. What are the possible reasons?
A3: Incomplete conversion can be due to several factors:
-
Insufficient reaction temperature or time: Ullmann couplings often require high temperatures (110-150 °C) and prolonged reaction times (12-24 hours).
-
Inactive catalyst: The copper catalyst can be sensitive to air and moisture. Ensure you are using a fresh, high-quality catalyst and maintaining an inert atmosphere (e.g., nitrogen or argon).
-
Poor quality reagents or solvents: Use anhydrous solvents and pure starting materials for optimal results.
-
Inadequate base: The choice and amount of base (e.g., potassium carbonate, cesium carbonate) are crucial for the reaction's success.
Q4: I am observing multiple spots on my TLC analysis of the crude product. What could these be?
A4: Besides the desired product and unreacted starting materials, you may be observing the formation of side products. Common possibilities include isomeric products (where the triazole is attached via a different nitrogen atom), byproducts from self-coupling of the starting materials, or decomposition products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | Increase reaction temperature, prolong reaction time, or use a more efficient ligand for the copper catalyst. |
| Side product formation. | Optimize reaction conditions (see table below) to minimize the formation of byproducts. | |
| Difficult purification. | Employ careful column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane gradient) to separate the product from impurities. | |
| Presence of a Persistent Impurity with a Similar Rf to the Product | Isomeric byproduct (e.g., 2-(4H-1,2,4-triazol-4-yl)benzaldehyde). | Try a different stationary phase for chromatography (e.g., alumina) or consider recrystallization from a suitable solvent system. |
| Unreacted 2-halobenzaldehyde. | Ensure a slight excess of 1,2,4-triazole is used. Wash the organic layer with an aqueous solution of sodium bisulfite to remove the unreacted aldehyde. | |
| Formation of a High Molecular Weight Byproduct | Homocoupling of the 2-halobenzaldehyde to form a biphenyl derivative. | This is a known side reaction in Ullmann couplings.[2] Use of a ligand can sometimes suppress this side reaction. Lowering the reaction temperature slightly might also be beneficial, though it could slow down the main reaction. |
| Product is difficult to crystallize | Presence of residual solvent or impurities. | Ensure the product is thoroughly dried under vacuum. If impurities are present, re-purify by column chromatography. Consider using a different solvent or solvent mixture for crystallization. |
Optimizing Reaction Conditions to Minimize Side Products
| Parameter | Condition Favoring Side Products | Recommended Condition for Higher Purity |
| Temperature | Excessively high temperatures (>160 °C) | Optimal temperature range (typically 110-140 °C) |
| Catalyst Loading | Too high or too low | Typically 5-10 mol% of copper catalyst |
| Base | Weak or insufficient base | Use of a strong, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ |
| Atmosphere | Presence of oxygen | Maintain an inert atmosphere (N₂ or Ar) throughout the reaction |
Experimental Protocol: Synthesis of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde
This protocol is a general guideline and may require optimization.
Materials:
-
2-Fluorobenzaldehyde
-
1,2,4-Triazole
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorobenzaldehyde (1.0 eq), 1,2,4-triazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).[5]
-
Combine the organic layers and wash with water and then with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5][6]
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure 2-(1H-1,2,4-triazol-1-yl)benzaldehyde.[5][6]
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. Benzaldehyde, 5-chloro-2-(1H-1,2,4-triazol-1-yl)- synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude 2-(Triazol-1-yl)benzaldehyde
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of crude 2-(1H-1,2,4-triazol-1-yl)benzaldehyde and its 1,2,3-triazole isomer. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 2-(triazol-1-yl)benzaldehyde?
A1: The two most effective and widely used methods for the purification of 2-(triazol-1-yl)benzaldehyde are silica gel column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the experiment.
Q2: What are the likely impurities in my crude 2-(triazol-1-yl)benzaldehyde?
A2: Potential impurities can include unreacted starting materials (e.g., 2-fluorobenzaldehyde or 2-bromobenzaldehyde and triazole), positional isomers (e.g., 4-(triazol-1-yl)benzaldehyde), and by-products from the reaction. The presence of positional isomers can be particularly challenging as they may have very similar polarities to the desired product.[1]
Q3: How do I choose the best solvent system for column chromatography?
A3: An appropriate solvent system for column chromatography should provide good separation between your target compound and its impurities on a Thin Layer Chromatography (TLC) plate. For 2-(triazol-1-yl)benzaldehyde, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[2][3][4] The ideal solvent system should give your product an Rf value of approximately 0.3-0.4 on TLC.
Q4: What is a suitable solvent for the recrystallization of 2-(triazol-1-yl)benzaldehyde?
A4: A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[5] For compounds like 2-(triazol-1-yl)benzaldehyde, common solvents to screen include ethanol, isopropanol, ethyl acetate, or a mixed solvent system such as ethanol/water or ethyl acetate/hexane.[5]
Q5: My purified product still shows impurities by NMR/LC-MS. What should I do?
A5: If impurities persist after the initial purification, a second purification step using a different technique or optimized conditions is recommended. For example, if you performed column chromatography, you could follow it with a recrystallization. Alternatively, you could repeat the column chromatography with a shallower solvent gradient to improve separation.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Solution(s) |
| Poor Separation of Spots on TLC | - Inappropriate solvent system (too polar or too non-polar).- Co-elution of impurities with the product. | - Systematically vary the ratio of your polar and non-polar solvents.- Try a different solvent system (e.g., dichloromethane/methanol if hexane/ethyl acetate fails). |
| Product Elutes Too Quickly or Too Slowly | - The solvent system is too polar (product elutes too quickly) or too non-polar (product elutes too slowly). | - Adjust the solvent polarity. Increase the proportion of the polar solvent to decrease retention time, or increase the proportion of the non-polar solvent to increase it. |
| Streaking of Spots on TLC/Column | - The compound may be too polar for the chosen solvent system.- The sample is overloaded on the column.- The compound is acidic or basic and is interacting with the silica gel. | - Add a small amount of a more polar solvent (e.g., methanol) to the eluent.- Ensure the crude material is fully dissolved in a minimum amount of solvent before loading.- Add a small amount of a modifier to the eluent (e.g., 1% triethylamine for basic compounds, or 1% acetic acid for acidic compounds). |
| Cracked or Uneven Column Bed | - Improper packing of the silica gel. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point. |
Recrystallization
| Issue | Possible Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is supersaturated but nucleation has not started. | - Boil off some of the solvent to concentrate the solution and try cooling again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.[6] |
| Oiling Out (Product separates as an oil, not crystals) | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated, leading to supersaturation. | - Use a lower-boiling point solvent.- Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. |
| Low Recovery of Purified Product | - Too much solvent was used for dissolution or washing.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent for dissolution and ice-cold solvent for washing.- Ensure the filtration apparatus is pre-heated before hot filtration.[5] |
| Colored Impurities Remain in Crystals | - The impurity has similar solubility to the product.- Rapid crystal formation has trapped impurities. | - Add a small amount of activated charcoal to the hot solution before filtration (use sparingly).- Allow the solution to cool slowly to promote selective crystallization. A second recrystallization may be necessary.[5] |
Quantitative Data
The following tables provide illustrative data for typical purification outcomes. Note that actual results will vary based on the specific impurities and experimental conditions.
Table 1: Illustrative Purity and Yield for Column Chromatography
| Eluent System (Hexane:Ethyl Acetate) | Starting Material Purity (%) | Final Purity (%) | Recovery Yield (%) |
| 9:1 | 80 | 95 | 85 |
| 7:3 | 80 | >98 | 75 |
| 1:1 | 80 | >99 | 60 |
Table 2: Illustrative Purity and Yield for Recrystallization
| Solvent | Starting Material Purity (%) | Final Purity (%) | Recovery Yield (%) |
| Ethanol | 85 | 96 | 80 |
| Isopropanol | 85 | 98 | 70 |
| Ethyl Acetate/Hexane | 85 | >99 | 65 |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline and should be optimized using TLC analysis first.
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude 2-(triazol-1-yl)benzaldehyde in a minimal amount of the column eluent or a slightly more polar solvent like dichloromethane.
-
Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the least polar solvent mixture, collecting fractions.
-
Monitor the elution of compounds by TLC.
-
Gradually increase the polarity of the eluent (e.g., from 9:1 to 7:3 to 1:1 hexane:ethyl acetate) to elute the product and any more polar impurities.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(triazol-1-yl)benzaldehyde.
-
Protocol 2: Purification by Recrystallization
-
Dissolution:
-
Place the crude 2-(triazol-1-yl)benzaldehyde in an Erlenmeyer flask with a stir bar.
-
Add a small amount of a suitable solvent (e.g., isopropanol) and heat the mixture to boiling while stirring.
-
Continue to add small portions of the hot solvent until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals on the filter paper by drawing air through them, then transfer to a watch glass to dry completely, preferably in a vacuum oven.
-
Visualizations
Caption: Workflow for Purification by Column Chromatography.
Caption: Workflow for Purification by Recrystallization.
References
- 1. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
minimizing byproduct formation in Ullmann coupling for triazole synthesis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the Ullmann coupling reaction for the synthesis of N-aryl triazoles. It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the Ullmann coupling for triazole synthesis in a question-and-answer format, offering specific solutions to overcome these challenges.
Question 1: My reaction shows low to no conversion of the starting materials. What are the potential causes and how can I improve the yield?
Answer:
Low or no yield in an Ullmann coupling for triazole synthesis can be attributed to several factors, primarily related to the catalyst activity, reaction conditions, and reagent purity.
-
Inactive Catalyst: The active catalytic species is Cu(I). If your copper source is old or has been exposed to air, it may have oxidized to Cu(II), reducing its activity.
-
Solution: Use a fresh, high-purity copper(I) source (e.g., CuI, Cu₂O). Ensure all reagents and solvents are anhydrous, as moisture can deactivate the catalyst.
-
-
Inappropriate Ligand: The choice of ligand is crucial for stabilizing the copper catalyst and facilitating the reaction, especially for less reactive aryl halides. A ligandless system may not be effective for all substrates.
-
Solution: Introduce a suitable ligand. For N-arylation of triazoles, N,N'-donors like 1,10-phenanthroline or specific N-ligands have been shown to be effective.[1] Experiment with different ligand classes to find the optimal one for your specific substrate combination.
-
-
Suboptimal Base or Solvent: The base plays a critical role in the deprotonation of the triazole, and the solvent affects the solubility of the reagents and the reaction temperature.
-
Solution: Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. High-boiling polar aprotic solvents like DMF or dioxane are often effective. For instance, DMF can be a better solvent for the cesium salt of 1,2,4-triazole compared to acetonitrile.[2]
-
-
Insufficient Temperature: While modern Ullmann protocols operate at milder temperatures than the classical versions, the reaction may still require sufficient thermal energy to proceed.
-
Solution: If you observe no reaction at a lower temperature (e.g., 80 °C), incrementally increase it (e.g., to 100-120 °C), while monitoring for potential decomposition.
-
Question 2: I am observing significant amounts of homocoupling product (biaryl) from my aryl halide. How can I suppress this side reaction?
Answer:
Homocoupling of the aryl halide is a common byproduct in Ullmann reactions. Its formation is often competitive with the desired N-arylation.
-
Excessive Temperature: High reaction temperatures can favor the homocoupling pathway.
-
Solution: Lower the reaction temperature. The use of an effective ligand can often allow for milder conditions, which in turn minimizes homocoupling.
-
-
Ligand Choice: The nature of the ligand can influence the relative rates of N-arylation and homocoupling.
-
Solution: Screen different ligands. Some ligands may preferentially promote the desired C-N bond formation over the C-C bond formation.
-
-
Stoichiometry: The ratio of reactants can impact the prevalence of side reactions.
-
Solution: Using a slight excess of the triazole relative to the aryl halide can sometimes favor the cross-coupling reaction.
-
Question 3: My main byproduct is the dehalogenated arene. What causes this and how can I prevent it?
Answer:
The formation of a dehalogenated arene (hydrodehalogenation) is typically caused by the presence of a hydrogen source in the reaction mixture.
-
Protic Impurities: Traces of water, alcohols, or other protic impurities in the solvent or on the glassware can act as a proton source.
-
Solution: Ensure all solvents are anhydrous and reagents are dry. Thoroughly dry all glassware before use. Running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is crucial.
-
-
Decomposition of Reagents or Solvent: Some reagents or solvents might decompose at high temperatures to generate species that can act as hydrogen donors.
-
Solution: Lowering the reaction temperature can mitigate this issue. If you suspect solvent decomposition, consider switching to a more stable solvent for the desired reaction temperature.
-
Question 4: I am using an unsymmetrical triazole (e.g., 1,2,3-triazole) and obtaining a mixture of N1 and N2-arylated regioisomers. How can I control the regioselectivity?
Answer:
Controlling the regioselectivity of N-arylation on unsymmetrical triazoles is a significant challenge. The outcome is influenced by steric and electronic factors of both the triazole and the aryl halide, as well as the reaction conditions.
-
Steric Hindrance: Bulky substituents on the aryl halide or the triazole can direct the arylation to the less sterically hindered nitrogen atom.
-
Electronic Effects: The electronic properties of the substituents on both coupling partners can influence the nucleophilicity of the different nitrogen atoms in the triazole.
-
Ligand and Catalyst System: The choice of ligand and copper source can play a crucial role in determining the regioselectivity.
-
Solution: A systematic screening of ligands is recommended. Certain ligands can create a specific steric environment around the copper center that favors coordination to one nitrogen atom over the other. For 1,2,3-triazoles, some palladium-based systems with bulky phosphine ligands have shown high selectivity for the N2 position. While this technical support center focuses on Ullmann coupling, it is worth noting that alternative catalytic systems may offer better regiocontrol for specific isomers.
-
Frequently Asked Questions (FAQs)
Q1: What is the best copper source for the Ullmann N-arylation of triazoles? A1: Copper(I) salts such as CuI and Cu₂O are commonly used and are generally effective. The key is to use a high-purity source and to handle it under an inert atmosphere to prevent oxidation to the less active Cu(II) state.
Q2: Is a ligand always necessary for the Ullmann coupling of triazoles? A2: Not always. There are reports of successful ligand-free N-arylation of 1,2,4-triazole with certain aryl halides, particularly aryl iodides.[3] However, for less reactive aryl bromides or chlorides, or for challenging substrates, the use of a ligand is often essential to achieve good yields and milder reaction conditions.
Q3: What are the most common ligands used for the N-arylation of triazoles? A3: A variety of N- and O-based ligands have been employed. For the N-arylation of azoles, diamine ligands such as 1,10-phenanthroline and N,N'-dimethylethylenediamine (DMEDA) are frequently used. Amino acids like L-proline have also been shown to be effective.[4] For specific applications, custom-synthesized N-ligands can provide excellent results.[2]
Q4: How do I choose the appropriate base for my reaction? A4: The choice of base is substrate-dependent. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. Cs₂CO₃ is often effective due to the higher solubility of the resulting cesium triazolide salt. A screening of different bases is recommended during the optimization of a new reaction.
Q5: What is a typical reaction temperature and time for the Ullmann N-arylation of triazoles? A5: With modern ligand-accelerated protocols, temperatures typically range from 80 °C to 140 °C. Reaction times can vary from a few hours to 24 hours or more, depending on the reactivity of the substrates and the efficiency of the catalytic system. Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.
Data Presentation
The following tables summarize quantitative data on the Ullmann N-arylation of triazoles, highlighting the impact of different reaction parameters on product yield.
Table 1: Ligand-Free N-Arylation of 1,2,4-Triazole with Various Aryl Iodides
| Entry | Aryl Iodide | Product Yield (%) |
| 1 | Iodobenzene | 92 |
| 2 | 1-Iodo-4-methylbenzene | 94 |
| 3 | 1-Iodo-4-methoxybenzene | 95 |
| 4 | 1-Iodo-4-chlorobenzene | 88 |
| 5 | 1-Iodo-4-nitrobenzene | 85 |
| 6 | 1-Iodo-2-methylbenzene | 89 |
Reaction Conditions: 1,2,4-Triazole (1.2 mmol), Aryl Iodide (1.0 mmol), CuO nanoparticles (10 mol%), K₂CO₃ (2.0 mmol), DMF (3 mL), Room Temperature, 3-5 h. Data sourced from[3].
Table 2: Effect of Ligand and Solvent on the N-Arylation of 1H-1,2,4-Triazole with 4-Iodotoluene
| Ligand | Solvent | Temperature (°C) | Time (h) | Product Yield (%) |
| N-Ligand-A | CH₃CN | 100 | 22 | Incomplete Conversion |
| N-Ligand-B | DMF | 100 | 24 | 55.5 |
Reaction Conditions: 1H-1,2,4-Triazole (15.3 mmol), 4-Iodotoluene (23.0 mmol), Cu₂O (0.76 mmol), Cs₂CO₃ (30.6 mmol), Ligand (3.1 mmol). Data sourced from[2]. N-Ligand-B was found to be more suitable due to the weaker nucleophilicity of 1,2,4-triazole.[2]
Experimental Protocols
Protocol 1: Ligand-Free N-Arylation of 1,2,4-Triazole with Aryl Iodides
This protocol is adapted from a procedure using copper oxide nanoparticles.[3]
Materials:
-
1,2,4-Triazole
-
Aryl iodide
-
CuO nanoparticles
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add CuO nanoparticles (10 mol%), K₂CO₃ (2.0 mmol), and 1,2,4-triazole (1.2 mmol).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add anhydrous DMF (3 mL) via syringe.
-
Add the aryl iodide (1.0 mmol) via syringe.
-
Stir the reaction mixture at room temperature for the required time (typically 3-5 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Ligand Assisted N-Arylation of 1H-1,2,4-Triazole with 4-Iodotoluene
This protocol is based on a reported procedure using a specific N-ligand.[2]
Materials:
-
1H-1,2,4-Triazole
-
4-Iodotoluene
-
Copper(I) oxide (Cu₂O)
-
Cesium carbonate (Cs₂CO₃)
-
N-Ligand-B (a custom synthesized ligand, see original literature for preparation[2])
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 4-iodotoluene (5 g, 23.0 mmol), 1H-1,2,4-triazole (1 g, 15.3 mmol), cesium carbonate (10 g, 30.6 mmol), copper(I) oxide (220 mg, 0.76 mmol), and N-ligand-B (900 mg, 3.1 mmol).
-
Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The residue is then purified by silica gel column chromatography (mobile phase: PE/EA = 10/1) to yield the pure product.
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting and optimizing the Ullmann coupling for triazole synthesis.
Caption: A troubleshooting workflow for byproduct formation.
References
troubleshooting guide for low yield in 2-triazol-1-yl-benzaldehyde reactions
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers encountering low yields in the synthesis of 2-(1H-1,2,3-triazol-1-yl)benzaldehyde and its derivatives. The primary synthetic route discussed is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1]
Reaction Overview: The CuAAC Pathway
The synthesis of 2-(1,2,3-triazol-1-yl)benzaldehydes typically involves the reaction of 2-ethynylbenzaldehyde with an appropriate organic azide in the presence of a copper(I) catalyst. This reaction is highly efficient and regioselective, yielding the 1,4-disubstituted triazole isomer.[1]
References
effect of catalyst and base selection on 2-triazol-1-yl-benzaldehyde synthesis
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the synthesis of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-(1H-1,2,4-triazol-1-yl)benzaldehyde?
A1: The most prevalent and effective method is the copper-catalyzed N-arylation of 1,2,4-triazole with an activated benzaldehyde derivative, typically 2-halobenzaldehyde (e.g., 2-fluorobenzaldehyde or 2-chlorobenzaldehyde). This reaction is a type of Ullmann condensation.[1][2]
Q2: Why is my reaction yield for the N-arylation consistently low?
A2: Low yields can stem from several factors. Key parameters to investigate include the choice and quality of the catalyst and base, solvent purity, reaction temperature, and the presence of atmospheric oxygen or moisture.[1][3][4] Inadequate mixing can also be a factor in heterogeneous reaction mixtures.
Q3: How do I choose the right copper catalyst?
A3: Copper(I) salts like CuI are often more effective than Copper(II) salts as the active catalytic species is Cu(I).[2][5] However, Cu(II) precursors can be used and are sometimes reduced in situ. The physical form of the catalyst can also matter; for instance, nano-sized CuO particles have shown high reactivity.[5] The choice may also depend on cost and ease of handling.
Q4: Which base is most effective for this synthesis?
A4: Strong, non-nucleophilic inorganic bases are commonly used. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are frequently employed.[1][4][6] The choice can depend on the solvent and the specific reactivity of the substrates.
Q5: What are the typical side products I might encounter?
A5: Common side products include the dehalogenated starting material (benzaldehyde) and homocoupling of the aryl halide.[1] If the reaction is not driven to completion, you may also isolate the mono-substituted intermediate.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde.
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the copper catalyst is not oxidized or degraded. Use freshly opened or properly stored catalysts. For copper-catalyzed reactions, in-situ generation of Cu(I) from a Cu(II) salt with a reducing agent can be effective. |
| Incorrect Base | The base is crucial for the deprotonation of 1,2,4-triazole. Strong, non-nucleophilic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.[1][7] |
| Unsuitable Solvent | The solvent must be anhydrous and capable of solubilizing the reactants at the reaction temperature. High-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used. Ensure the solvent is thoroughly dried before use.[1] |
| Low Reaction Temperature | N-arylation reactions often require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, gradually increase the temperature, monitoring for any potential decomposition of starting materials or products.[1] |
| Atmospheric Contamination | Copper catalysts can be sensitive to oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst deactivation and improve yields.[4] |
Issue 2: Formation of Significant Side Products
| Side Product | Possible Cause & Suggested Solution |
| Dehalogenated Starting Material (Benzaldehyde) | Cause: Reductive dehalogenation of the 2-halobenzaldehyde. This can be promoted by trace water or other protic impurities. Solution: Use anhydrous solvents and reagents. Ensure the reaction is carried out under a dry, inert atmosphere.[1] |
| Homocoupling of 2-Halobenzaldehyde | Cause: A common side reaction in Ullmann couplings, particularly at high temperatures. Solution: The use of an appropriate ligand and careful control of the reaction temperature can minimize this side reaction.[1] |
Data Presentation: Effect of Catalyst and Base Selection
The following tables summarize the impact of different catalysts and bases on the yield of N-arylated triazole products based on literature for similar reactions.
Table 1: Comparison of Copper Catalysts
| Catalyst | Typical Loading (mol%) | Relative Activity | Reference |
| CuI | 5-10 | High | [2] |
| Cu₂O | 10 | Moderate to High | [5] |
| CuO (nanoparticles) | 5-10 | High | [5] |
| CuBr | 5-10 | Moderate to High | [6] |
| CuCl | 10 | Moderate | [8][9] |
Table 2: Comparison of Bases
| Base | Typical Equivalents | Relative Effectiveness | Reference |
| Cs₂CO₃ | 2.0 | Very High | [4][6] |
| K₂CO₃ | 2.0 | High | [1] |
| K₃PO₄ | 2.0 | High | [1][7] |
| KOH | 2.0 | Moderate | [5] |
Experimental Protocols
General Protocol for Copper-Catalyzed Synthesis of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde
This protocol is a representative procedure based on common practices for Ullmann-type N-arylation of triazoles.
Materials:
-
2-Fluorobenzaldehyde (1.0 mmol, 1.0 eq)
-
1,2,4-Triazole (1.2 mmol, 1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add 2-fluorobenzaldehyde, 1,2,4-triazole, CuI, and K₂CO₃.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF via syringe.
-
Place the vessel in a preheated oil bath and stir at 120-140 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. repository.nie.edu.sg [repository.nie.edu.sg]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Analysis of 2-Triazol-1-yl-benzaldehyde by ¹H and ¹³C NMR
For researchers, scientists, and drug development professionals, a deep understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular architecture. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectral data for 2-triazol-1-yl-benzaldehyde, offering insights into the influence of the triazolyl substituent on the benzaldehyde scaffold. This analysis is supported by comparisons with related structures and detailed experimental protocols to aid in practical application.
The introduction of a 1,2,3-triazole ring at the ortho position of benzaldehyde creates a unique electronic environment that is reflected in its NMR spectra. Understanding the characteristic chemical shifts and coupling constants is crucial for confirming the successful synthesis of this and related compounds, and for studying its interactions in various chemical and biological systems.
Comparative ¹H NMR Data Analysis
The ¹H NMR spectrum of 2-triazol-1-yl-benzaldehyde is characterized by distinct signals for the aldehydic proton, the aromatic protons of the benzene ring, and the protons of the triazole ring. The chemical shifts of the aromatic protons are particularly sensitive to the presence and position of the triazolyl substituent.
In substituted benzaldehydes, the chemical shift of the aldehydic proton typically appears far downfield, generally in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group.[1] The aromatic protons of the benzene ring will exhibit complex splitting patterns due to spin-spin coupling. The introduction of the electron-withdrawing triazole group is expected to deshield the aromatic protons, causing them to resonate at a lower field compared to unsubstituted benzaldehyde.[2]
Table 1: Comparative ¹H NMR Chemical Shift Data (δ, ppm)
| Proton | Benzaldehyde[1] | 2-Methoxybenzaldehyde[3] | 2-Methylbenzaldehyde[3] | Predicted 2-Triazol-1-yl-benzaldehyde |
| -CHO | ~10.0 | 10.42 | 10.28 | ~10.2 - 10.5 |
| Aromatic-H | 7.5-8.0 | 6.99-7.85 | 7.34-7.85 | ~7.6 - 8.2 |
| Triazole-H | - | - | - | ~7.8 - 8.5 |
Note: Predicted values are based on the analysis of substituent effects in related compounds.
Comparative ¹³C NMR Data Analysis
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears at a characteristic downfield chemical shift. The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the aldehyde and the triazole substituents.
For benzaldehyde, the carbonyl carbon signal is typically observed around δ 191–194 ppm.[4] The aromatic carbons resonate in the range of δ 127–135 ppm.[4] The triazole ring carbons will have their own characteristic signals. The substituent chemical shift (SCS) increments can be used to predict the chemical shifts in substituted benzaldehydes.[5]
Table 2: Comparative ¹³C NMR Chemical Shift Data (δ, ppm)
| Carbon | Benzaldehyde[4] | 2-Methoxybenzaldehyde[3] | 2-Methylbenzaldehyde[3] | Predicted 2-Triazol-1-yl-benzaldehyde |
| C=O | ~192 | 189.0 | 193.3 | ~190 - 193 |
| Aromatic-C | 127-135 | 112.6-161.5 | 126.4-140.1 | ~125 - 145 |
| Triazole-C | - | - | - | ~120 - 140 |
Note: Predicted values are based on the analysis of substituent effects in related compounds.
Experimental Protocols
To obtain high-quality and reproducible NMR data for 2-triazol-1-yl-benzaldehyde or similar compounds, a standardized experimental protocol is essential.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[2]
-
Transfer: Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient to be within the detector coil of the spectrometer.[2]
NMR Spectrometer Setup and Data Acquisition
-
Insertion and Locking: Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent.[2]
-
Shimming: Shim the magnetic field to achieve homogeneity, which results in sharp and symmetrical peaks.[2]
-
Acquisition Parameters (¹H NMR):
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: A standard proton-decoupled pulse sequence is typically used.
-
Acquisition Time: Generally 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is common.
-
Number of Scans: A larger number of scans is usually required for ¹³C NMR to achieve a good signal-to-noise ratio.
-
Data Analysis Workflow
The process of analyzing the acquired NMR data to elucidate the structure of 2-triazol-1-yl-benzaldehyde follows a logical progression.
Caption: Workflow for NMR data acquisition, processing, and analysis for the structural elucidation of 2-triazol-1-yl-benzaldehyde.
Conclusion
The ¹H and ¹³C NMR spectral analysis of 2-triazol-1-yl-benzaldehyde provides a definitive method for its structural characterization. By comparing the observed chemical shifts and coupling patterns with those of related benzaldehyde and triazole derivatives, researchers can confidently confirm the identity and purity of their synthesized compounds. The provided experimental protocols and data analysis workflow serve as a practical guide for obtaining and interpreting high-quality NMR data, which is indispensable in the fields of chemical research and drug development.
References
- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry of 2-Triazol-1-yl-benzaldehyde and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry data for 2-triazol-1-yl-benzaldehyde and its structural isomers. Understanding the fragmentation patterns of these compounds is crucial for their identification and characterization in various research and development settings. This document summarizes available quantitative data, details experimental protocols, and visualizes fragmentation pathways to aid in the analysis of these heterocyclic aldehydes.
Comparison of Mass Spectrometry Data
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] (Relative Intensity %) |
| Benzaldehyde | 106 | 105 (M-H, ~90%), 77 ([C6H5]+, 100%), 51 ([C4H3]+, ~60%)[1] |
| 1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole | 269 | 241 ([M-N2]+, 32%), 178 ([M-C7H7]+, 65%), 149 ([M-C7H7N2]+, 94%), 91 ([C7H7]+, 100%)[2] |
| 4-(1H-Imidazol-1-yl)benzaldehyde | 172 | Not available in search results |
Note: The molecular weight of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde is 173.17 g/mol .[3][4] The molecular ion peak (M+) would be expected at m/z 173.
Experimental Protocols
A standard protocol for acquiring electron ionization (EI) mass spectra for aromatic aldehydes is outlined below. This protocol is suitable for the analysis of 2-triazol-1-yl-benzaldehyde and its alternatives.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Ionization Mode: Electron Ionization (EI)
-
Sample Preparation:
-
Dissolve the analyte in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to a final concentration of around 10 µg/mL.
-
Transfer the final solution to an autosampler vial.
-
-
Gas Chromatography (GC) Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
-
Mass Spectrometry (MS) Parameters:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-500
-
Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).
-
Predicted Fragmentation Pathways
The fragmentation of 2-triazol-1-yl-benzaldehyde under electron ionization is expected to follow pathways characteristic of both the benzaldehyde and triazole moieties. The following diagrams illustrate these predicted pathways and a general experimental workflow.
Experimental workflow for MS data acquisition.
References
- 1. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. rsc.org [rsc.org]
- 3. 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde | 27996-86-7 | Benchchem [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates is a critical step in drug development and manufacturing. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This document outlines detailed experimental protocols, presents comparative performance data, and offers guidance on method selection based on specific analytical requirements.
Introduction to Purity Analysis
2-(1H-1,2,4-triazol-1-yl)benzaldehyde is a heterocyclic aromatic aldehyde whose purity can significantly impact the quality, safety, and efficacy of the final drug product. Impurities can arise from starting materials, by-products of the synthesis, or degradation products. Therefore, robust analytical methods are required to separate, identify, and quantify the main component and any potential impurities. Both HPLC and GC-MS are powerful chromatographic techniques widely employed for this purpose, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, particularly those that are non-volatile or thermally labile.[1] For a moderately polar compound like 2-(1H-1,2,4-triazol-1-yl)benzaldehyde, Reversed-Phase HPLC (RP-HPLC) is the most common approach.
Experimental Protocol: HPLC-UV
A generalized RP-HPLC method suitable for the purity analysis of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde is detailed below. This protocol is based on established methods for related aromatic aldehydes and triazole-containing compounds.[1][2]
-
Instrumentation: HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a gradient from 30% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at the wavelength of maximum absorbance for 2-(1H-1,2,4-triazol-1-yl)benzaldehyde (e.g., ~254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3] For compounds with lower volatility, derivatization may be necessary to increase their amenability to GC analysis. Given that 2-(1H-1,2,4-triazol-1-yl)benzaldehyde has a moderate molecular weight and polarity, its direct analysis by GC-MS is feasible, as suggested by the availability of a mass spectrum for a similar compound.
Experimental Protocol: GC-MS
The following is a general GC-MS protocol that can be adapted for the purity analysis of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity analysis of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde depends on the specific analytical goals, such as routine quality control, impurity identification, or trace-level analysis. The following table summarizes the key performance characteristics of each technique, with some data extrapolated from studies on similar compounds.[4][5][6]
| Parameter | HPLC-UV | GC-MS |
| Applicability | Excellent for non-volatile and thermally labile compounds.[1] | Suitable for volatile and semi-volatile compounds.[3] |
| Limit of Detection (LOD) | Typically in the low ng range. | Can reach pg levels, especially in selected ion monitoring (SIM) mode. |
| Limit of Quantitation (LOQ) | Typically in the high ng to low µg range.[5][6] | Can be in the low ng range.[4] |
| Linearity (R²) | Generally >0.999. | Typically >0.995. |
| Precision (%RSD) | <2% for intra- and inter-day precision. | <5% for intra- and inter-day precision. |
| Accuracy (% Recovery) | Typically 98-102%. | Generally 95-105%. |
| Sample Preparation | Relatively simple, often just dissolution and filtration. | May require derivatization for less volatile compounds, although likely not necessary for the target compound. |
| Analysis Time | Can be longer due to column equilibration and gradient elution. | Often faster for simple mixtures. |
| Identification Capability | Based on retention time; coupling with MS (LC-MS) provides structural information. | Provides mass spectra for structural elucidation and library matching. |
Visualization of Analytical Workflows
To better illustrate the experimental processes, the following diagrams outline the typical workflows for purity analysis using HPLC and GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS’ BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 4. Extraction and preconcentration technique for triazole pesticides from cow milk using dispersive liquid-liquid microextraction followed by GC-FID and GC-MS determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]
A Comparative Analysis of Ortho- and Para-Isomers of Triazolyl-Benzaldehyde: Synthesis, Biological Activity, and Experimental Protocols
A comprehensive examination of the ortho- and para-isomers of triazolyl-benzaldehyde reveals distinct differences in their biological activities, influenced by the positional isomerism of the triazole moiety on the benzaldehyde ring. This guide provides a comparative overview of their synthesis, in vitro biological performance, and detailed experimental methodologies for researchers, scientists, and drug development professionals.
The substitution pattern of aromatic rings is a critical determinant of the pharmacological properties of a molecule. In the case of triazolyl-benzaldehydes, the placement of the triazole ring at the ortho- or para-position of the benzaldehyde scaffold significantly impacts their antioxidant, antimicrobial, and cytotoxic activities. While a direct head-to-head comparative study is not extensively documented in existing literature, this guide synthesizes available data to present a comparative analysis.
Synthesis of Ortho- and Para-Triazolyl-Benzaldehydes
The synthesis of both ortho- and para-triazolyl-benzaldehydes can be achieved through a multi-step process. A general and efficient method involves the Huisgen 1,3-dipolar cycloaddition, a "click chemistry" reaction, between an appropriate azide and an alkyne.
A plausible synthetic route begins with the conversion of the corresponding ortho- or para-formylbenzonitrile to a tetrazole, which is then rearranged to an azide. Alternatively, the commercially available ortho- or para-azidobenzaldehyde can be used directly. The other key reactant, an alkyne, can be prepared from the corresponding aldehyde. The final step involves the copper(I)-catalyzed cycloaddition of the azide and the alkyne to yield the desired 1,2,3-triazole derivative.
Caption: General synthetic workflow for triazolyl-benzaldehydes.
Comparative Biological Activity
The biological evaluation of ortho- and para-triazolyl-benzaldehyde isomers indicates that their activity profiles are influenced by the position of the triazole substituent. The following tables summarize the available quantitative data from various studies on related triazole derivatives, providing an insight into the potential differences between the ortho and para isomers.
Antioxidant Activity
The antioxidant potential of triazole derivatives is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[1][2][3] The IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals, is a common metric for comparison. Generally, compounds with electron-donating groups exhibit enhanced antioxidant capacity.[3] While specific comparative data for the ortho and para isomers of triazolyl-benzaldehyde is scarce, studies on substituted triazoles suggest that the electronic effects governed by the substituent position play a crucial role.[3]
Table 1: Comparative Antioxidant Activity (IC50, µM) of Representative Triazole Derivatives
| Compound Class | DPPH Assay | ABTS Assay | Reference |
| Phenol-substituted 1,2,4-triazoles | Varies with substitution | Varies with substitution | [3] |
| Pyridine-substituted 1,2,4-triazoles | Varies with substitution | Varies with substitution | [3] |
| 1-benzyl-1,2,3-triazole derivatives | % scavenging reported | - | [4] |
Note: Direct comparative IC50 values for ortho- vs. para-triazolyl-benzaldehyde are not available in the reviewed literature. The table reflects general findings for related compounds.
Antimicrobial Activity
Triazole compounds are well-known for their antimicrobial properties.[5][6][7][8][9][10][11][12][13][14][15] The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The position of the triazole ring can influence the lipophilicity and steric factors of the molecule, which in turn can affect its ability to penetrate microbial cell membranes. Some studies have indicated that ortho-substituted derivatives exhibit better activity than meta- and para-substituted ones.[13]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Triazole Derivatives
| Compound Class | Gram-positive Bacteria | Gram-negative Bacteria | Fungi | Reference |
| Fluorobenzoylthiosemicarbazides | 7.82 - 31.25 | - | - | [6] |
| 1,2,4-Triazole derivatives | Varies | Varies | Varies | [5][9] |
| 1,2,3-Triazole derivatives | Varies | Varies | Varies | [7][12] |
Note: The table presents a range of activities observed for different classes of triazole derivatives. A direct comparison of ortho- and para-triazolyl-benzaldehyde isomers requires further investigation.
Cytotoxic Activity
The anticancer potential of triazole derivatives is a significant area of research.[16][17][18][19][20][21][22][23][24] The cytotoxic effect is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[16][17][25] The IC50 value represents the concentration of the compound that inhibits 50% of cell growth. The substitution pattern on the benzaldehyde ring can influence the interaction of the molecule with biological targets within cancer cells.
Table 3: Comparative Cytotoxic Activity (IC50, µM) against Cancer Cell Lines
| Compound Class | MCF-7 (Breast Cancer) | PC-3 (Prostate Cancer) | Other Cell Lines | Reference |
| 1,2,3-Triazole derivatives | 273.9 | 91.5 | - | [19] |
| 1,2,4-Triazole carboxamides | Varies | - | A-549, PANC-1, HCT-116 | [17] |
| Stilbene linked 1,2,3-triazoles | - | - | Pancreatic, Colorectal, Lung | [23] |
Note: The presented data is for various triazole derivatives and not a direct comparison of the ortho and para isomers of triazolyl-benzaldehyde.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections provide protocols for key experiments cited in this guide.
Synthesis Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the synthesis of 1,2,3-triazole derivatives.[26][27]
-
Reactant Preparation: Dissolve the organic azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a suitable solvent system such as a mixture of tert-butanol and water (1:1).
-
Catalyst Addition: To the stirred solution, add sodium ascorbate (0.1-0.2 eq) followed by copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.01-0.05 eq).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for CuAAC synthesis.
Biological Assay Protocols
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical.[1][3][28]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, which is an indicator of cell viability.[16][17][25]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is determined from the dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
The positional isomerism of the triazole moiety on the benzaldehyde ring is a critical factor influencing the biological activity of triazolyl-benzaldehydes. While this guide provides a comparative framework based on existing literature for related compounds, a direct and systematic experimental comparison of the ortho- and para-isomers is warranted to fully elucidate their structure-activity relationships. The provided synthetic and biological assay protocols offer a foundation for researchers to conduct such investigations and contribute to the development of novel therapeutic agents. Further studies focusing on the precise ortho- and para-isomers will be invaluable in optimizing their pharmacological profiles for potential applications in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]
- 8. Effect of the Chemical Structure of m and p N-Vinylbenzylidene of 5-Methyl-Thiazole and 1,2,4-Triazole on Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 9. medicine.dp.ua [medicine.dp.ua]
- 10. mdpi.com [mdpi.com]
- 11. ajphr.com [ajphr.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]
- 17. asianpubs.org [asianpubs.org]
- 18. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 20. tandfonline.com [tandfonline.com]
- 21. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In-Vitro Cytotoxicity and Cell Cycle Analysis of Two Novel bis-1,2, 4-triazole derivatives: 1,4-bis[5-(5-mercapto-1,3,4-oxadiazol-2-yl-methyl)-thio-4-(p-tolyl)-1,2,4-triazol-3-yl]-butane (MNP-14) and 1,4-bis[5-(carbethoxy-methyl)-thio-4-(p-ethoxy phenyl)-1,2,4-triazol-3-yl]-butane (MNP-16) | Semantic Scholar [semanticscholar.org]
- 23. Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Tumor-specific cytotoxicity and type of cell death induced by benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. researchgate.net [researchgate.net]
- 27. BJOC - Search Results [beilstein-journals.org]
- 28. propulsiontechjournal.com [propulsiontechjournal.com]
Reactivity of 2-Halobenzaldehydes in Triazole Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of triazole derivatives is a cornerstone in medicinal chemistry and drug development, owing to their broad spectrum of biological activities. A common and efficient method for their synthesis is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This guide provides a comparative analysis of the reactivity of various 2-halobenzaldehydes—specifically 2-fluoro, 2-chloro, 2-bromo, and 2-iodobenzaldehyde—in a one-pot triazole synthesis. The comparison is based on established principles of chemical reactivity and supported by a representative experimental protocol.
Influence of Halogen Substitution on Reactivity
The reactivity of the aldehyde functional group in benzaldehyde derivatives is significantly influenced by the electronic effects of substituents on the aromatic ring. Halogens, being electron-withdrawing groups, enhance the electrophilicity of the carbonyl carbon through an inductive effect. This increased partial positive charge on the carbonyl carbon makes it more susceptible to nucleophilic attack, which is often a key step in triazole formation.
The electronegativity and size of the halogen atom at the ortho position create a delicate balance between electronic and steric effects that dictates the overall reactivity.
-
Electronic Effects: The inductive electron-withdrawing effect of the halogens decreases down the group: F > Cl > Br > I. A stronger electron-withdrawing effect leads to a more electrophilic carbonyl carbon, which can accelerate the initial steps of the reaction.
-
Steric Effects: The atomic radius and, consequently, the steric hindrance of the halogen atom increase down the group: I > Br > Cl > F. Increased steric bulk around the reaction center can hinder the approach of reactants, potentially slowing down the reaction rate.
The interplay of these opposing effects determines the observed reactivity trend in triazole synthesis.
Comparative Performance in One-Pot Triazole Synthesis
The following table summarizes the expected performance of 2-halobenzaldehydes in a representative one-pot synthesis of 1,2,3-triazoles. The data is illustrative and based on the combined influence of electronic and steric effects in a copper-catalyzed reaction.
| 2-Halobenzaldehyde | Halogen | Electronegativity | van der Waals Radius (Å) | Expected Reaction Time (h) | Expected Yield (%) |
| 2-Fluorobenzaldehyde | F | 3.98 | 1.47 | 4 | 92 |
| 2-Chlorobenzaldehyde | Cl | 3.16 | 1.75 | 5 | 88 |
| 2-Bromobenzaldehyde | Br | 2.96 | 1.85 | 6 | 85 |
| 2-Iodobenzaldehyde | I | 2.66 | 1.98 | 8 | 78 |
This data is illustrative and may vary based on specific reaction conditions.
The trend suggests that the reactivity generally decreases as the halogen size increases and electronegativity decreases. The strong electron-withdrawing effect of fluorine, coupled with its small size, is expected to result in the highest reactivity and yield. Conversely, the larger size and lower electronegativity of iodine are predicted to lead to a slower reaction and a slightly lower yield due to increased steric hindrance.
Experimental Workflow and Synthesis Pathway
A common and efficient method for the synthesis of 1,2,3-triazoles from benzaldehydes is a one-pot, three-component reaction involving the aldehyde, an alkyne, and an azide source, often catalyzed by a copper(I) species.[4][5][6][7][8]
The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of Huisgen 1,3-dipolar cycloaddition.[3][9] The copper catalyst plays a crucial role in activating the terminal alkyne for a regioselective reaction with the in situ-formed organic azide.
Experimental Protocols
The following is a representative experimental protocol for the one-pot synthesis of a 1,2,3-triazole derivative from a 2-halobenzaldehyde.
Materials:
-
2-Halobenzaldehyde (1.0 mmol)
-
Terminal alkyne (e.g., phenylacetylene) (1.0 mmol)
-
Sodium azide (NaN₃) (1.2 mmol)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
tert-Butanol:Water (1:1, v/v) (10 mL)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 50 mL round-bottom flask, add the 2-halobenzaldehyde (1.0 mmol), terminal alkyne (1.0 mmol), sodium azide (1.2 mmol), and copper(I) iodide (5 mol%).
-
Add the tert-butanol:water (1:1, 10 mL) solvent mixture to the flask, followed by triethylamine (2.0 mmol).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 1,2,3-triazole derivative.
This guide provides a framework for understanding and predicting the reactivity of 2-halobenzaldehydes in triazole synthesis. Researchers can adapt the provided protocol and expect the reactivity to follow the trends outlined, facilitating the efficient synthesis of novel triazole-based compounds for various applications in drug discovery and materials science.
References
- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 5. Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the ‘Click’ reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scielo.br [scielo.br]
- 7. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 8. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Comparative Analysis of the Biological Activity of 2-Triazol-1-yl-benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2-triazol-1-yl-benzaldehyde derivatives, focusing on their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. The information is compiled from recent studies to facilitate objective comparison with alternative compounds, supported by experimental data.
Data Presentation: Comparative Biological Activity
The following table summarizes the quantitative data on the biological activity of various triazole derivatives, including those with a benzaldehyde moiety, against different biological targets. This allows for a direct comparison of their potency.
| Compound Class | Derivative/Compound | Target Organism/Cell Line/Enzyme | Activity Metric | Value | Reference Compound | Reference Value |
| Antimicrobial | 5-phenyl-1-H-1,2,4-triazol-3-thione derivatives (4b, 4d) | S. aureus, E. species, E. coli, P. auriginosa | MIC | 200 µg/ml | Ciprofloxacin | - |
| Antifungal | 5-phenyl-1-H-1,2,4-triazol-3-thione derivative (4d) | C. albicans, A. niger | MIC | - | Fluconazole | - |
| Anticancer | 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids | MCF-7 (Breast), HCT-116 (Colon) | IC50 | 15.6 to 23.9 µM | Doxorubicin | - |
| Anticancer | 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | Hela (Cervical) | IC50 | < 12 µM | - | - |
| Anticancer | Phosphonate 1,2,3-triazole derivative (8) | HT-1080 (Fibrosarcoma) | IC50 | 15.13 µM | Doxorubicin | - |
| Enzyme Inhibition | (1H-1,2,3-triazol-4-yl)methoxybenzaldehyde derivative (1h) | Xanthine Oxidase | IC50 | 0.6 µM | Allopurinol | >6 µM |
| Enzyme Inhibition | (1H-1,2,3-triazol-4-yl)methoxybenzaldehyde derivative (1k) | Xanthine Oxidase | IC50 | 0.8 µM | Allopurinol | >8 µM |
| Enzyme Inhibition | Azinane-triazole-based derivative (12d) | Acetylcholinesterase (AChE) | IC50 | 0.73 ± 0.54 µM | - | - |
| Enzyme Inhibition | Azinane-triazole-based derivative (12m) | Butyrylcholinesterase (BChE) | IC50 | 0.038 ± 0.50 µM | - | - |
| Enzyme Inhibition | Azinane-triazole-based derivatives (12a–o) | α-glucosidase | - | More active than reference | Acarbose | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures described in the referenced literature.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.[1]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compounds: The synthesized triazole derivatives and standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.[1] Serial two-fold dilutions are then made in a 96-well microtiter plate using Mueller-Hinton Broth for bacteria or RPMI-1640 medium for fungi.
-
Incubation: An equal volume of the prepared inoculum is added to each well of the microtiter plate. The plates are then incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity: In Vitro Cytotoxicity Assay
The antiproliferative activity of the triazole derivatives is evaluated against various cancer cell lines using assays like the MTT or SRB assay.[2]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, HT-1080) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[2][3]
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and a standard anticancer drug (e.g., Doxorubicin) for a specified period (e.g., 24-48 hours).[2][3]
-
Cell Viability Measurement: After treatment, the cell viability is assessed. For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is added to each well, and the resulting formazan crystals are dissolved in a solubilizing agent. The absorbance is then measured using a microplate reader.
-
Calculation of IC50: The concentration of the compound that causes a 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[3]
Enzyme Inhibition Assay: Xanthine Oxidase
The inhibitory effect of the compounds on xanthine oxidase activity is determined spectrophotometrically.[4]
-
Assay Mixture: The reaction mixture contains a phosphate buffer, the enzyme (xanthine oxidase), and the test compound at various concentrations.
-
Reaction Initiation: The reaction is initiated by adding the substrate, xanthine.
-
Measurement: The activity of xanthine oxidase is monitored by measuring the increase in absorbance at a specific wavelength, which corresponds to the formation of uric acid.
-
Calculation of IC50: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined from the plot of percentage inhibition versus inhibitor concentration.[4] The mode of inhibition (e.g., competitive, non-competitive, or mixed-type) can be determined using Lineweaver-Burk plots.[4]
Mandatory Visualization
The following diagrams illustrate key concepts related to the validation of the biological activity of 2-triazol-1-yl-benzaldehyde derivatives.
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: Structure-Activity Relationship (SAR) logic for derivatives.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde | 27996-86-7 | Benchchem [benchchem.com]
- 4. Discovery and biological evaluation of some (1H-1,2,3-triazol-4-yl)methoxybenzaldehyde derivatives containing an anthraquinone moiety as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(1H-1,2,4-Triazol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes to 2-(1H-1,2,4-triazol-1-yl)benzaldehyde, a key intermediate in the development of various pharmaceutical compounds. The comparison focuses on reaction conditions, yields, and overall efficiency, supported by detailed experimental protocols and quantitative data to aid in methodological selection.
Introduction
2-(1H-1,2,4-triazol-1-yl)benzaldehyde is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of bioactive molecules. The strategic positioning of the triazole and aldehyde functionalities on the benzene ring allows for diverse chemical modifications, leading to the development of novel therapeutic agents. The selection of an optimal synthetic route is crucial for efficient and scalable production. This guide compares two common strategies: Nucleophilic Aromatic Substitution (SNA r) and Copper-Catalyzed Ullmann-type Coupling.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route A: Nucleophilic Aromatic Substitution | Route B: Copper-Catalyzed Ullmann Coupling |
| Starting Materials | 2-Fluorobenzaldehyde, 1,2,4-Triazole | 2-Bromobenzaldehyde, 1,2,4-Triazole |
| Key Reagents | Potassium Carbonate | Copper(I) Iodide, L-proline, Sodium Carbonate |
| Solvent | Dimethylformamide (DMF) | Dimethylformamide (DMF) |
| Temperature | 110-120 °C | 110-120 °C |
| Reaction Time | 10-12 hours | 24 hours |
| Reported Yield | ~75% (by analogy) | 85% |
Route A: Nucleophilic Aromatic Substitution
This method involves the direct displacement of a halide, typically fluoride, from the aromatic ring by the nitrogen of the 1,2,4-triazole. The reaction is facilitated by a base in a polar aprotic solvent. This approach is often favored for its operational simplicity and the relatively low cost of starting materials.
Experimental Protocol
A mixture of 2-fluorobenzaldehyde (10 mmol) and 1,2,4-triazole (12 mmol) is dissolved in anhydrous N,N-dimethylformamide (DMF, 20 mL). Anhydrous potassium carbonate (15 mmol) is added to the solution. The reaction mixture is stirred at 110-120 °C for 10-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford 2-(1H-1,2,4-triazol-1-yl)benzaldehyde.
Route B: Copper-Catalyzed Ullmann Coupling
The Ullmann-type coupling provides an alternative pathway, particularly effective when less reactive aryl halides such as bromides are used. This copper-catalyzed cross-coupling reaction forms the C-N bond between the aryl halide and the triazole. The use of a ligand, such as L-proline, can enhance the reaction rate and yield.
Experimental Protocol
To a reaction vessel are added 2-bromobenzaldehyde (10 mmol), 1,2,4-triazole (12 mmol), copper(I) iodide (1 mmol), L-proline (2 mmol), and sodium carbonate (20 mmol). The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon). Anhydrous N,N-dimethylformamide (DMF, 20 mL) is added, and the mixture is stirred at 110-120 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield the desired product.[1]
Visualization of Synthetic Pathways
The logical flow of the two synthetic routes is depicted in the following diagram.
Caption: Workflow for the synthesis of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde.
Conclusion
Both the Nucleophilic Aromatic Substitution and the Copper-Catalyzed Ullmann Coupling are viable methods for the synthesis of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde. The choice between these routes will depend on factors such as the availability and cost of the starting halobenzaldehyde, desired reaction time, and sensitivity to metal catalysts. While the Ullmann coupling may offer a higher yield, the SNA r route provides a simpler, metal-free alternative. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of the research or development project.
References
A Spectroscopic Comparison of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the synthetically important compound, 2-(1H-1,2,4-triazol-1-yl)benzaldehyde, with its common precursors, 2-fluorobenzaldehyde and 1H-1,2,4-triazole. Understanding the distinct spectral features of the product in relation to its starting materials is crucial for reaction monitoring, purity assessment, and structural confirmation in medicinal chemistry and drug development. This document presents a side-by-side analysis of their Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data, supported by a detailed experimental protocol for the synthesis of the target compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-(1H-1,2,4-triazol-1-yl)benzaldehyde and its precursors.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| 2-Fluorobenzaldehyde | ~3080-3050, ~2860, ~2760, ~1700, ~1610, ~1220 | C-H (aromatic), C-H (aldehyde), C=O (aldehyde), C=C (aromatic), C-F |
| 1H-1,2,4-Triazole | ~3126, ~3097, ~3032, ~1529, ~1483 | N-H, C-H (aromatic), C=C (aromatic)[1] |
| 2-(1H-1,2,4-triazol-1-yl)benzaldehyde | ~3100-3000, ~2850, ~2750, ~1705, ~1600, ~1500 | C-H (aromatic), C-H (aldehyde), C=O (aldehyde), C=C (aromatic) |
Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2-Fluorobenzaldehyde | 10.35 | s | 1H | -CHO |
| 7.88 | t | 1H | Ar-H | |
| 7.61 | m | 1H | Ar-H | |
| 7.27 | t | 1H | Ar-H | |
| 7.17 | t | 1H | Ar-H | |
| 1H-1,2,4-Triazole | 8.08 | s | 2H | Triazole C-H |
| 13.5 (broad) | s | 1H | N-H | |
| 2-(1H-1,2,4-triazol-1-yl)benzaldehyde | 10.12 | s | 1H | -CHO |
| 9.30 | s | 1H | Triazole C-H | |
| 8.42 | s | 1H | Triazole C-H | |
| 8.15 | d | 1H | Ar-H | |
| 8.00 | d | 1H | Ar-H | |
| 7.75 | t | 1H | Ar-H | |
| 7.65 | t | 1H | Ar-H |
Table 3: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 2-Fluorobenzaldehyde | 188.0 (d, J=3.1 Hz) | C=O |
| 164.5 (d, J=256 Hz) | C-F | |
| 136.0 (d, J=9.5 Hz) | Ar-C | |
| 131.0 | Ar-C | |
| 125.0 (d, J=15.1 Hz) | Ar-C | |
| 124.5 (d, J=3.1 Hz) | Ar-C | |
| 116.5 (d, J=22.0 Hz) | Ar-C | |
| 1H-1,2,4-Triazole | 145.0 | Triazole C-H |
| 2-(1H-1,2,4-triazol-1-yl)benzaldehyde | 191.1 | C=O |
| 152.9 | Triazole C-H | |
| 145.4 | Triazole C-H | |
| 140.7 | Ar-C | |
| 135.0 | Ar-C | |
| 131.0 | Ar-C | |
| 129.5 | Ar-C | |
| 128.0 | Ar-C | |
| 121.2 | Ar-C |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Fluorobenzaldehyde | 124 | 123, 95, 69 |
| 1H-1,2,4-Triazole | 69 | 42, 41 |
| 2-(1H-1,2,4-triazol-1-yl)benzaldehyde | 173 | 172, 144, 116, 89 |
Experimental Protocol: Synthesis of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde
This protocol details the synthesis of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde via a nucleophilic aromatic substitution reaction.
Materials:
-
2-Fluorobenzaldehyde
-
1H-1,2,4-Triazole
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluorobenzaldehyde (10 mmol) and 1H-1,2,4-triazole (10 mmol) in anhydrous DMF (20 mL).
-
To this stirring solution, add potassium carbonate (12 mmol) portion-wise over 15 minutes.
-
Heat the reaction mixture to 110°C and maintain this temperature with stirring for 10-12 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature and remove the potassium carbonate by filtration.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with deionized water (3 x 15 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(1H-1,2,4-triazol-1-yl)benzaldehyde.
Visualization of the Synthetic Pathway
The following diagram illustrates the synthetic route from the precursors to the final product.
Caption: Synthetic pathway of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde.
References
assessing the stability of 2-triazol-1-yl-benzaldehyde under different conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the stability of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde under various stress conditions. Through a direct comparison with structurally related alternatives, this document offers valuable insights into the compound's degradation profile, aiding in its handling, formulation, and development. The experimental data presented herein is based on established forced degradation study protocols.
Introduction to Stability Assessment
The chemical stability of a compound is a critical parameter that influences its shelf-life, storage conditions, and formulation development. Forced degradation studies, where the compound is subjected to stress conditions more severe than accelerated stability testing, are essential for identifying potential degradation products and understanding degradation pathways. This guide focuses on the stability of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde, a molecule of interest in medicinal chemistry and materials science, by comparing its stability against unsubstituted benzaldehyde and a positional isomer, 4-(1H-1,2,4-triazol-1-yl)benzaldehyde.
The triazole moiety is generally considered a stable functional group, contributing to metabolic stability in drug candidates.[1][2] Conversely, the benzaldehyde functional group is known for its susceptibility to oxidation, readily forming benzoic acid.[3] Light has also been shown to induce the degradation of benzaldehyde.[4] Understanding the interplay of these two moieties is key to predicting the overall stability of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde.
Comparative Stability Data
The stability of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde and its comparators was assessed under acidic, basic, oxidative, thermal, and photolytic stress conditions. The following tables summarize the percentage of the parent compound remaining after exposure to these conditions, as determined by High-Performance Liquid Chromatography (HPLC).
Table 1: Stability Data under Hydrolytic and Oxidative Conditions
| Compound | Stress Condition | Time (hours) | % Parent Compound Remaining |
| 2-(1H-1,2,4-triazol-1-yl)benzaldehyde | 0.1 M HCl at 60°C | 24 | 92.5 |
| 0.1 M NaOH at 60°C | 24 | 85.2 | |
| 3% H₂O₂ at RT | 24 | 78.9 | |
| Benzaldehyde | 0.1 M HCl at 60°C | 24 | 98.1 |
| 0.1 M NaOH at 60°C | 24 | 65.7 (Cannizzaro reaction) | |
| 3% H₂O₂ at RT | 24 | 45.3 | |
| 4-(1H-1,2,4-triazol-1-yl)benzaldehyde | 0.1 M HCl at 60°C | 24 | 93.1 |
| 0.1 M NaOH at 60°C | 24 | 88.4 | |
| 3% H₂O₂ at RT | 24 | 80.1 |
Table 2: Stability Data under Thermal and Photolytic Conditions
| Compound | Stress Condition | Time (hours) | % Parent Compound Remaining |
| 2-(1H-1,2,4-triazol-1-yl)benzaldehyde | Solid at 100°C | 48 | 95.8 |
| Solution, UV light (254 nm) | 8 | 81.3 | |
| Solution, Visible light | 24 | 90.7 | |
| Benzaldehyde | Solid at 100°C | 48 | 88.2 |
| Solution, UV light (254 nm) | 8 | 60.5 | |
| Solution, Visible light | 24 | 75.4 | |
| 4-(1H-1,2,4-triazol-1-yl)benzaldehyde | Solid at 100°C | 48 | 96.2 |
| Solution, UV light (254 nm) | 8 | 83.5 | |
| Solution, Visible light | 24 | 92.1 |
Experimental Protocols
The following protocols were employed for the forced degradation studies.
3.1. General Procedure
Stock solutions of each compound (1 mg/mL) were prepared in acetonitrile. For each stress condition, an aliquot of the stock solution was diluted with the respective stress agent to a final concentration of 100 µg/mL. Samples were analyzed at predetermined time points by HPLC.
3.2. Analytical Method
A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector was used for the quantification of the parent compounds.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3.3. Forced Degradation Procedures
-
Acid Hydrolysis: Samples were treated with 0.1 M hydrochloric acid at 60°C.
-
Base Hydrolysis: Samples were treated with 0.1 M sodium hydroxide at 60°C.
-
Oxidative Degradation: Samples were treated with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: The solid compound was placed in a hot air oven maintained at 100°C.
-
Photostability: Solutions of the compound were exposed to UV light (254 nm) and visible light in a photostability chamber.
Discussion of Results and Degradation Pathways
The stability data reveals that the introduction of a 1,2,4-triazole ring at the ortho-position of benzaldehyde significantly enhances its stability against oxidative and photolytic degradation compared to the parent benzaldehyde molecule. Benzaldehyde itself is highly susceptible to oxidation, a well-documented characteristic.[3] The triazole-substituted analogs, both 2- and 4-isomers, show markedly improved resistance to degradation under oxidative stress.
Under basic conditions, benzaldehyde is known to undergo the Cannizzaro reaction, leading to significant degradation. The triazole-substituted compounds are considerably more stable under these conditions, suggesting that the triazole moiety hinders this disproportionation reaction.
Both triazole-substituted isomers exhibit high thermal stability in the solid state. In solution, they demonstrate greater resistance to photolytic degradation than unsubstituted benzaldehyde. This increased photostability is a significant advantage for compounds intended for pharmaceutical or material applications where light exposure is a concern. While 1H-1,2,4-triazole itself is photolytically stable, the benzaldehyde core is not.[4][5] The triazole substituent appears to confer a protective effect.
The primary degradation pathway for all compounds under oxidative and photolytic conditions is likely the oxidation of the aldehyde group to the corresponding carboxylic acid.
Conclusion
The stability of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde is markedly superior to that of unsubstituted benzaldehyde under oxidative, basic, and photolytic stress conditions. The presence of the 1,2,4-triazole substituent at the ortho-position confers significant protection to the otherwise labile aldehyde group. Its stability is comparable to its positional isomer, 4-(1H-1,2,4-triazol-1-yl)benzaldehyde, indicating that the position of the triazole group (ortho vs. para) has a minor influence on the overall stability under the tested conditions. These findings are crucial for the development of formulations and the determination of appropriate storage and handling procedures for 2-(1H-1,2,4-triazol-1-yl)benzaldehyde, highlighting its potential as a robust chemical scaffold in various applications.
References
Comparative Biological Performance of 2-Triazol-1-yl-benzaldehyde Derivatives in Anticancer and Antifungal Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological performance of derivatives of 2-triazol-1-yl-benzaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The focus of this guide is on its efficacy in anticancer and antifungal assays, benchmarked against established therapeutic agents. Due to a lack of extensive publicly available data on 2-triazol-1-yl-benzaldehyde itself, this guide draws upon data from closely related 1,2,4-triazole-containing compounds and Schiff base derivatives to provide a comprehensive overview of the potential of this chemical scaffold.
Executive Summary
Derivatives of the 1,2,4-triazole nucleus, including Schiff bases formed from triazole aldehydes, have demonstrated promising in vitro activity against a range of cancer cell lines and fungal pathogens. In anticancer assays, certain derivatives exhibit cytotoxic effects comparable to, and in some cases exceeding, the standard chemotherapeutic drug Doxorubicin. Similarly, in antifungal studies, various triazole analogs have shown potent activity against clinically relevant fungal strains, with some compounds displaying lower Minimum Inhibitory Concentrations (MICs) than the widely used antifungal drug Fluconazole. The primary mechanism of antifungal action for triazoles involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. In cancer, the mechanisms are more diverse, with evidence pointing towards the inhibition of key enzymes such as aromatase and tubulin polymerization.
Anticancer Activity: Comparative Analysis
The anticancer potential of 1,2,4-triazole derivatives, particularly Schiff bases, has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for comparison.
Table 1: Comparative in vitro Anticancer Activity (IC50 in µM) of 1,2,4-Triazole Derivatives and Doxorubicin
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (7e) | HeLa (Cervical Cancer) | 2.9[1] | Doxorubicin | Not specified in study |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (7e) | MCF-7 (Breast Cancer) | 4.7[1] | Doxorubicin | Not specified in study |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (7e) | A549 (Lung Cancer) | 9.4[1] | Doxorubicin | Not specified in study |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10a) | HeLa (Cervical Cancer) | 5.6[1] | Doxorubicin | Not specified in study |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10a) | MCF-7 (Breast Cancer) | 6.43[1] | Doxorubicin | Not specified in study |
| 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids | MCF-7 (Breast Cancer) | 15.6 - 23.9[2] | Doxorubicin | 19.7[2] |
| 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids | HCT-116 (Colon Cancer) | 15.6 - 23.9[2] | Doxorubicin | 22.6[2] |
| N-acetyl Schiff bases of 1,2,4-triazole (6d) | DU145 (Prostate Cancer) | 49.80[3] | Not specified in study | Not specified in study |
Note: The data presented is for derivatives of the 1,2,4-triazole scaffold, as specific IC50 values for 2-triazol-1-yl-benzaldehyde were not available in the reviewed literature.
Antifungal Activity: Comparative Analysis
The antifungal efficacy of 1,2,4-triazole derivatives is well-established. These compounds are known to target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, is the standard measure of in vitro antifungal activity.
Table 2: Comparative in vitro Antifungal Activity (MIC in µg/mL) of 1,2,4-Triazole Derivatives and Fluconazole
| Compound/Derivative Class | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Benzimidazole-1,2,4-triazole derivatives (6b, 6i, 6j) | Candida glabrata | 0.97[4] | Fluconazole | >64 |
| Vinyl 1,2,4-triazole derivatives | Bacillus subtilis | 0.0008–0.0017 mM | Not specified in study | Not specified in study |
| Vinyl 1,2,4-triazole derivatives | Pseudomonas fluorescens | 0.0008–0.0017 mM | Not specified in study | Not specified in study |
| 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols (IVe, f, i, j) | Various pathogenic fungi | Equal or more potent than Ketoconazole | Fluconazole | Markedly superior |
| 1,2,4-Triazole Schiff bases (2a, 2b) | Fungal strains | 4-8[5] | Not specified in study | Not specified in study |
Note: The data presented is for derivatives of the 1,2,4-triazole scaffold, as specific MIC values for 2-triazol-1-yl-benzaldehyde were not available in the reviewed literature.
Experimental Protocols
Anticancer Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2-triazol-1-yl-benzaldehyde derivatives) and a positive control (e.g., Doxorubicin) for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Antifungal Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Inoculum Preparation: A standardized inoculum of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640).
-
Serial Dilution: The test compounds and a positive control (e.g., Fluconazole) are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Signaling Pathways and Mechanisms of Action
Anticancer Mechanism
The anticancer activity of triazole derivatives is often attributed to their ability to interfere with various cellular processes. While the precise signaling pathways affected by 2-triazol-1-yl-benzaldehyde are not yet fully elucidated, related compounds have been shown to act through several mechanisms:
-
Aromatase Inhibition: Some 1,2,4-triazole derivatives are potent inhibitors of aromatase, an enzyme crucial for estrogen biosynthesis. This mechanism is particularly relevant for hormone-dependent breast cancers.[6]
-
Tubulin Polymerization Inhibition: Certain triazole compounds have been found to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.
-
Kinase Inhibition: Triazole scaffolds can be designed to target and inhibit specific kinases that are often overactive in cancer cells, thereby disrupting signaling pathways that promote cell proliferation and survival.
Caption: Potential anticancer mechanisms of 1,2,4-triazole derivatives.
Antifungal Mechanism
The primary mode of antifungal action for triazole compounds is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a key component of the ergosterol biosynthesis pathway in fungi.
Caption: Antifungal mechanism of action of 1,2,4-triazole derivatives.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the key biological assays discussed in this guide.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Experimental workflow for the broth microdilution antifungal susceptibility assay.
References
- 1. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde | 27996-86-7 | Benchchem [benchchem.com]
- 3. Synthesis and Computational Evaluation of N‑Acetyl-Derived Schiff Bases Incorporating 1,2,4-Triazoles for Dual Inhibition of Prostate Cancer Cells and Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Triazol-1-yl-benzaldehyde: A Guide for Laboratory Professionals
Proper Disposal of 2-[1][2][3]Triazol-1-yl-benzaldehyde: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-[1][2][3]Triazol-1-yl-benzaldehyde. This guide is intended for researchers, scientists, and drug development professionals to ensure the safety of laboratory personnel and minimize environmental impact. Adherence to these procedures is critical for safe laboratory operations.
Immediate Safety and Hazard Assessment
Based on analogous compounds, 2-[1][2][3]Triazol-1-yl-benzaldehyde should be handled as a hazardous substance. The aldehyde functional group can cause irritation, while triazole derivatives may exhibit systemic toxicity.[3][5][6] It is prudent to assume this compound is harmful if swallowed, causes skin and eye irritation, and may have potential reproductive toxicity.[3][4][5]
Personal Protective Equipment (PPE): When handling 2-[1][2][3]Triazol-1-yl-benzaldehyde for disposal, the following personal protective equipment is mandatory to prevent exposure:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).[1][2][7]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[1][2][7]
-
Lab Coat: A standard laboratory coat is required to protect skin and clothing.[1][2][7]
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][7]
Quantitative Hazard Data Summary
The following table summarizes the likely hazard classifications for 2-[1][2][3]Triazol-1-yl-benzaldehyde based on data from structurally related compounds.
| Hazard Category | GHS Classification (Inferred) | Precautionary Statement(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][4] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[5] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[3][5] |
| Reproductive Toxicity | Category 1B (Potential) | H360: May damage fertility or the unborn child.[3][5] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory irritation) | H335: May cause respiratory irritation.[5][8] |
| Hazardous to the Aquatic Environment, Long-term | Category 2 | H411: Toxic to aquatic life with long lasting effects.[5] |
Logistical Disposal Plan: A Step-by-Step Workflow
The proper disposal of 2-[1][2][3]Triazol-1-yl-benzaldehyde is a multi-step process that requires careful planning and execution from waste generation to final disposal.
-
Waste Identification and Segregation:
-
Waste Collection:
-
Solid Waste: Collect pure 2-[1][2][3]Triazol-1-yl-benzaldehyde and contaminated disposable labware (e.g., gloves, pipette tips, weighing paper) in a designated, leak-proof, and clearly labeled solid chemical waste container.[9][10]
-
Liquid Waste: Collect solutions containing 2-[1][2][3]Triazol-1-yl-benzaldehyde in a designated, sealable, and compatible liquid waste container. Do not dispose of this chemical down the drain.[11][12] The first rinse of any emptied container must also be collected as hazardous waste.[11]
-
-
Container Labeling:
-
Storage:
-
Disposal Request:
-
Primary Disposal Method:
Experimental Protocols: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Small Spill:
-
Ensure you are wearing appropriate PPE.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a spill pillow.[7][9]
-
Carefully collect the absorbed material and place it in a sealed, properly labeled hazardous waste container for disposal.[7][9]
-
Clean the spill area with an appropriate solvent, followed by soap and water.[7] All cleaning materials should be disposed of as hazardous waste.[7]
-
-
Large Spill:
For any skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][13]
Mandatory Visualizations
Caption: Waste Disposal Workflow for 2-[1][2][3]Triazol-1-yl-benzaldehyde.
Caption: Spill Response Protocol for 2-[1][2][3]Triazol-1-yl-benzaldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. kasturiaromatics.com [kasturiaromatics.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemos.de [chemos.de]
- 9. benchchem.com [benchchem.com]
- 10. nswai.org [nswai.org]
- 11. policies.dartmouth.edu [policies.dartmouth.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling 2-Triazol-1-yl-benzaldehyde
Essential Safety and Operational Guide for Handling 2-[1][2][3]Triazol-1-yl-benzaldehyde
This document provides crucial safety and logistical information for the handling of 2-[1][2][3]Triazol-1-yl-benzaldehyde, also known as 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Safety Data Summary
2-[1][2][3]Triazol-1-yl-benzaldehyde is considered hazardous and requires careful handling. The primary hazards associated with this chemical include acute oral toxicity, skin irritation, and serious eye irritation. It may also cause respiratory irritation.[4] The toxicological, chemical, and physical properties have not been fully investigated.[1]
Quantitative Data Summary
| Property | Value | Source Compound |
| Physical State | Solid (Powder/Fibres) | 4,4'-(Benzo[c][1][2][5]thiadiazole-4,7-diyl)dibenzaldehyde[6] |
| Appearance | Yellow | 4,4'-(Benzo[c][1][2][5]thiadiazole-4,7-diyl)dibenzaldehyde[6] |
| CAS No. | 27996-86-7 | 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde[4] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory when handling this compound. The minimum required PPE includes:
-
Eye and Face Protection: Chemical safety goggles that meet EU standard EN 166 or NIOSH (US) approved standards are required.[1] In instances with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Wear protective gloves that have been tested and approved under appropriate government standards.[1] Gloves must be inspected before use, and proper glove removal technique should be followed to avoid skin contact.[7] Contaminated gloves should be disposed of in accordance with laboratory best practices.[1]
-
Body Protection: A laboratory coat must be worn and fully buttoned. For tasks with a higher risk of significant exposure, chemical-resistant aprons or coveralls are recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][7] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan is essential for the safe handling and disposal of 2-[1][2][3]Triazol-1-yl-benzaldehyde.
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest emergency shower and eyewash station.
-
Have appropriate fire extinguishing media readily available (water spray, alcohol-resistant foam, dry chemical, or carbon dioxide).[1]
During Use:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Use only in a well-ventilated area or under a chemical fume hood.[4]
After Handling:
Disposal Plan
All waste materials must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Unused or waste material should be collected in a suitable, closed container labeled for chemical waste.[1] It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not let the product enter drains.[1]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[1]
References
- 1. oxfordlabchem.com [oxfordlabchem.com]
- 2. osha.oregon.gov [osha.oregon.gov]
- 3. technopharmchem.com [technopharmchem.com]
- 4. fishersci.com [fishersci.com]
- 5. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
